1-Chloro-4H-octafluorobutane
Description
The exact mass of the compound 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVWNQEVYZFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075245 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-31-4 | |
| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4H-octafluorobutane, also known by its IUPAC name 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane, is a halogenated hydrocarbon with significant potential in various fields of chemical research and development. Its unique structure, featuring a high degree of fluorination and a terminal chlorine atom, imparts a specific set of physicochemical properties that make it a subject of interest. This document provides a comprehensive overview of the known chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is a four-carbon chain alkane where eight hydrogen atoms have been substituted by fluorine atoms and one terminal hydrogen is replaced by a chlorine atom. This high degree of halogenation is central to its chemical behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |
| CAS Number | 423-31-4[1] |
| Molecular Formula | C4HClF8[1] |
| Synonyms | HCFC 328lcc, 1-Hydro-4-chlorooctafluorobutane |
Physicochemical Properties
The physical properties of this compound are dictated by its molecular structure and the strong electronegativity of the fluorine atoms. The available experimental and computed data are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 236.49 g/mol | PubChem[2] |
| Boiling Point | 50 °C | ChemicalBook |
| Density | 1.607 g/cm³ | ChemicalBook |
| Refractive Index | Data not available | N/A |
| XLogP3-AA | 3.8 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[2] |
| Rotatable Bond Count | 3 | PubChem (Computed)[2] |
| Exact Mass | 235.9639030 Da | PubChem (Computed)[2] |
| Monoisotopic Mass | 235.9639030 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 13 | PubChem (Computed)[2] |
| Complexity | 187 | PubChem (Computed)[2] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible and common industrial method for producing compounds of this nature is through the telomerization of tetrafluoroethylene (TFE) with a telogen , in this case, a chlorine-containing compound.
General Synthetic Approach: Telomerization
Telomerization is a radical chain reaction where a telogen (XY) reacts with an excess of a taxogen (M, in this case, TFE) to form a series of adducts, known as telomers. The general equation for this process is:
n(M) + XY → X(M)n-Y
For the synthesis of this compound, a likely telogen would be a source of chlorine and a hydrogen or another functional group that can be subsequently converted. A potential pathway involves the addition of a chlorofluoromethane to tetrafluoroethylene under radical initiation conditions.
Chemical Reactivity
The reactivity of this compound is largely influenced by the presence of the C-Cl bond and the highly fluorinated carbon chain.
Nucleophilic Substitution
The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom. This makes the molecule susceptible to nucleophilic substitution reactions, where a nucleophile can displace the chloride ion. However, the high degree of fluorination along the carbon chain can sterically hinder the approach of the nucleophile and may also influence the stability of the transition state. The reactivity is expected to be lower than that of non-fluorinated chloroalkanes.
Thermal Decomposition
Highly fluorinated hydrocarbons are known for their thermal stability. However, at elevated temperatures, decomposition can occur. The C-C and C-Cl bonds are the most likely to break. Thermal decomposition in the presence of oxygen can lead to the formation of smaller fluorinated compounds, hydrogen fluoride (HF), and carbon dioxide (CO₂). In the absence of oxygen, a variety of perfluorinated and chlorofluorinated alkanes and alkenes may be formed.
Safety and Handling
Based on the available GHS hazard statements, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: GHS Hazard Information
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Spectroscopic Data
While detailed spectroscopic data is not widely published, 19F NMR is a key analytical technique for the characterization of this compound, given the presence of eight fluorine atoms in four distinct chemical environments.
Conclusion
This compound is a highly fluorinated chemical with distinct physical and chemical properties. While some experimental data on its physical properties are available, further research is needed to fully characterize its reactivity and to develop detailed synthetic protocols. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Chloro-4H-octafluorobutane
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) for researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, properties, and general experimental methodologies relevant to its characterization.
Chemical Identity and Structure
This compound, also known by its IUPAC name 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane, is a halogenated hydrocarbon.[1][2] It belongs to the class of hydrochlorofluorocarbons (HCFCs) and is also categorized as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its persistence in the environment.[1][3] Its chemical structure consists of a four-carbon butane chain where all but one hydrogen atom has been substituted by fluorine atoms, and the remaining hydrogen is attached to one carbon while a chlorine atom is attached to the other terminal carbon.
The following diagram illustrates the key identifiers and structural representations of this compound.
Caption: Chemical identity and structural representations of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 423-31-4 | [1][2][3][4][5] |
| Molecular Formula | C₄HClF₈ | [1][2][4][5] |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | [1][2] |
| Physical Properties | ||
| Molecular Weight | 236.49 g/mol | [1][2][4][5] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Vapor Pressure | No data available | |
| Solubility | No data available | |
| Other Properties | ||
| Purity | 95% - 99% (Varies by supplier) | [2][6][7] |
| Appearance | No data available | |
| Safety | ||
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Experimental Protocols
Specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in readily accessible literature. However, this section outlines the standard methodologies that would be employed for such a characterization.
General Workflow for Physicochemical Characterization
The characterization of a purified chemical substance follows a logical workflow to ensure accurate and reproducible data. The diagram below illustrates a typical process.
Caption: General experimental workflow for physicochemical characterization of a chemical.
Determination of Properties
-
Purity and Identity Confirmation: The purity of the substance is typically first assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) would be used to confirm the molecular structure, ensuring it matches that of this compound.
-
Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point and other thermal transitions. The boiling point would be determined by distillation at atmospheric pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.
-
Density: The density of the liquid would be measured using a pycnometer or a digital density meter at a specified temperature.
-
Solubility: Solubility would be determined by adding the substance to various solvents (e.g., water, ethanol, acetone) at a constant temperature and measuring the concentration of the saturated solution, often using GC or High-Performance Liquid Chromatography (HPLC).
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Health Hazards: It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1]
-
Environmental Hazards: As a PFAS substance, it is not readily biodegradable and may cause long-term adverse effects in the environment.[3]
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Signaling Pathways and Biological Activity
There is no information available in the reviewed literature to suggest that this compound is involved in any biological signaling pathways. Its primary relevance is as a chemical intermediate or specialty fluid, and it is not intended for diagnostic or therapeutic use.[5]
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 423-31-4 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 423-31-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
An In-depth Technical Guide to 1-Chloro-4H-octafluorobutane (CAS 423-31-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-4H-octafluorobutane, a fluorinated organic compound with potential applications in various fields of chemical research and development. This document consolidates available data on its properties, synthesis, and safety, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical Properties and Identifiers
This compound is a halogenated alkane. Its structure consists of a four-carbon chain where one terminal carbon is bonded to a chlorine atom and the other to a hydrogen atom, with the remaining positions on the butane backbone saturated with fluorine atoms.
| Property | Value | Source |
| CAS Number | 423-31-4 | [1][2] |
| Molecular Formula | C₄HClF₈ | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | [1] |
| Synonyms | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane, HCFC 328lcc, 1-Hydro-4-chlorooctafluorobutane | [1] |
| SMILES | C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | [1] |
| InChI | InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | [1] |
Physical and Spectroscopic Data
The physical properties of this compound are characteristic of a low-molecular-weight fluorinated hydrocarbon. While detailed spectroscopic data is not widely published in readily accessible literature, general characteristics can be inferred from the analysis of similar compounds.
Table 2.1: Physical Properties
| Property | Value | Source |
| Boiling Point | 50-52 °C | N/A |
| Density | 1.576 g/cm³ | N/A |
| Refractive Index | 1.283 | N/A |
Table 2.2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹⁹F NMR | Multiple signals are expected in the range of -60 to -140 ppm (relative to CFCl₃), corresponding to the different chemical environments of the fluorine atoms on the butane chain.[3][4][5][6] The terminal -CF₂Cl group and the adjacent -CF₂- groups will exhibit complex splitting patterns due to geminal and vicinal F-F coupling.[7] |
| ¹H NMR | A single, complex multiplet is expected for the terminal proton, significantly coupled to the adjacent fluorine atoms. |
| Infrared (IR) Spectroscopy | Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching vibrations. A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.[9][10][11] Common fragmentation patterns for halogenated alkanes include the loss of the halogen atom and cleavage of the carbon-carbon bonds.[12][13] |
Synthesis
The primary route for the synthesis of this compound and related perfluoroalkyl chlorides is the telomerization of tetrafluoroethylene (TFE) with a chlorine-containing telogen, such as carbon tetrachloride (CCl₄).[14] This free-radical chain reaction allows for the controlled addition of TFE units to the telogen.
General Experimental Protocol: Telomerization of Tetrafluoroethylene with Carbon Tetrachloride
The following is a generalized experimental protocol based on the principles of telomerization for the synthesis of short-chain chloroperfluoroalkanes. Specific reaction conditions such as temperature, pressure, and initiator concentration would need to be optimized to favor the formation of the n=2 telomer, which corresponds to 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.
Materials:
-
Tetrafluoroethylene (TFE)
-
Carbon tetrachloride (CCl₄)
-
Free-radical initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile - AIBN)
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller
Procedure:
-
The autoclave is charged with carbon tetrachloride and the free-radical initiator.
-
The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then evacuated.
-
Tetrafluoroethylene is introduced into the autoclave to the desired pressure.
-
The reaction mixture is heated to the initiation temperature of the chosen initiator (typically 60-100 °C).
-
The reaction is allowed to proceed for a set period, during which the pressure will decrease as TFE is consumed.
-
After the reaction is complete, the autoclave is cooled, and any remaining TFE is safely vented.
-
The crude reaction mixture, containing a mixture of telomers with varying chain lengths (Cl(CF₂CF₂)nCCl₃), is collected.
-
The desired 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane (the n=2 adduct after a subsequent reduction step to replace CCl3 with H) is separated from the other telomers and unreacted starting materials by fractional distillation.
Diagram 1: Conceptual Workflow for the Synthesis of this compound
Caption: Synthesis workflow from reactants to final product.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented, its structure suggests its utility as a fluorinated building block in medicinal chemistry. The incorporation of fluorine and fluorinated moieties into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.
This compound can serve as a precursor for introducing the H(CF₂)₄- moiety into organic molecules. The terminal chlorine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for its incorporation into a wide range of molecular scaffolds.
Diagram 2: Potential Application in Medicinal Chemistry
Caption: Use as a building block in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Table 5.1: GHS Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a fluorinated compound with potential as a synthetic building block. This guide has summarized its known properties and outlined a general synthetic approach. Further research is needed to fully characterize this compound and explore its applications in medicinal chemistry and other areas of research. The provided information serves as a foundational resource for scientists and researchers interested in utilizing this and similar fluorinated compounds in their work.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Molecular Structure of 1-Chloro-4H-octafluorobutane
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data for 1-Chloro-4H-octafluorobutane, a fluorinated hydrocarbon of interest to researchers and professionals in drug development and materials science.
Chemical Identity and Physical Properties
This compound, with the CAS number 423-31-4, is a halogenated alkane.[1] Its fundamental identifiers and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane[2] |
| Chemical Formula | C4HClF8[1] |
| Molecular Weight | 236.49 g/mol [1] |
| CAS Number | 423-31-4[1] |
| Synonyms | 1-Hydro-4-chlorooctafluorobutane, HCFC 328lcc[2] |
| Physical Property | Value |
| Boiling Point | 50 °C |
| Density | 1.607 g/cm³ |
| Melting Point | Data not available |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton is present in the molecule, attached to a carbon that is also bonded to two fluorine atoms. This proton is expected to produce a triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the downfield region due to the strong electron-withdrawing effect of the fluorine atoms.
-
¹³C NMR: The molecule contains four distinct carbon atoms, which should result in four signals in the ¹³C NMR spectrum. The chemical shifts will be significantly influenced by the number of attached fluorine and chlorine atoms, with carbons bonded to more electronegative atoms appearing further downfield.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the presence of four different fluorine environments. The spectrum would likely show multiplets for each distinct fluorine position due to coupling with neighboring fluorine and hydrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. A C-H stretching vibration would be expected around 2900-3000 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 236, corresponding to the nominal molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 238 with an intensity of approximately one-third of the molecular ion peak is expected. The fragmentation pattern would likely involve the loss of chlorine, fluorine, and various fluorocarbon fragments.
Synthesis and Reactivity
Experimental Protocol: Hypothetical Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route could involve the radical-initiated addition of a chlorinating agent to octafluorobut-1-ene. The following is a hypothetical experimental protocol for such a reaction.
Objective: To synthesize this compound from octafluorobut-1-ene.
Materials:
-
Octafluorobut-1-ene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with octafluorobut-1-ene and anhydrous toluene under a nitrogen atmosphere.
-
N-Chlorosuccinimide (NCS) is added to the solution in stoichiometric amounts.
-
A catalytic amount of azobisisobutyronitrile (AIBN) is added to initiate the radical reaction.
-
The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine to remove any remaining impurities.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Chemical Reactivity
Perhalogenated alkanes are generally characterized by their low reactivity due to the strength of the carbon-fluorine bonds and the steric shielding provided by the fluorine atoms.[3][4] this compound is expected to be relatively inert under normal conditions. The presence of a C-H bond, however, introduces a potential site for radical abstraction or dehydrohalogenation under strong basic conditions. The C-Cl bond is the weakest bond in the molecule and would be the most likely site for nucleophilic substitution or reduction reactions, although harsh conditions would likely be required.
Safety Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Visualizations
Caption: Ball-and-stick model of this compound.
Caption: A hypothetical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-Chloro-4H-octafluorobutane, with a specific focus on its boiling and melting points. This document synthesizes available data and outlines standard experimental methodologies relevant to the determination of these properties.
Chemical Identity and Properties
This compound is a halogenated hydrocarbon. Below is a summary of its key identifiers and computed properties.
| Property | Value |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |
| CAS Number | 423-31-4 |
| Molecular Formula | C₄HClF₈ |
| Molecular Weight | 236.49 g/mol |
| Boiling Point | 50-52 °C |
| Melting Point | No data available |
Boiling Point Determination
The experimentally determined boiling point of this compound is in the range of 50-52 °C. The boiling points of haloalkanes are influenced by the polarity of the carbon-halogen bond and the overall molecular weight.
A standard and accurate method for determining the boiling point of a liquid compound such as this compound is through distillation. This protocol ensures the temperature of the vapor in equilibrium with the liquid is measured.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer
-
Heating mantle or sand bath
-
Boiling chips or a magnetic stir bar
-
Collection flask
Procedure:
-
Approximately 5-10 mL of this compound is placed into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
The condenser is supplied with a steady flow of cold water.
-
The flask is gently heated. The heating rate is controlled to achieve a distillation rate of approximately 1-2 drops per second.
-
The temperature is recorded when it stabilizes. This stable temperature, observed while the bulk of the liquid is distilling, is the boiling point of the substance.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Melting Point
Currently, there is no experimentally determined melting point data available for this compound in the reviewed literature.
The melting points of haloalkanes are generally higher than their corresponding alkanes due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) arising from the polar carbon-halogen bonds and increased molecular mass. The symmetry of a molecule also plays a significant role in determining its melting point; more symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination of key physical properties of a chemical compound, such as its boiling and melting points.
Caption: Logical workflow for determining the physical properties of a chemical compound.
Solubility of 1-Chloro-4H-octafluorobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Chloro-4H-octafluorobutane, a fluorinated hydrocarbon of interest in various scientific and industrial applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, theoretical considerations for its solubility in organic solvents, and detailed experimental protocols for determining this critical parameter. This guide is intended to be a foundational resource for researchers and professionals working with this compound, enabling them to assess its suitability for various applications and to design and execute robust solubility studies.
Introduction to this compound
This compound (CAS No. 423-31-4) is a halogenated alkane with the molecular formula C₄HClF₈.[1] Its structure, featuring a high degree of fluorination, imparts unique properties such as high density, low surface tension, and chemical inertness, characteristic of fluorocarbons.[2] These properties make it a candidate for applications as a solvent, refrigerant, or intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these contexts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior and for designing experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₄HClF₈ | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| CAS Number | 423-31-4 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Computed XLogP3-AA | 3.8 | [1] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in organic solvents will be governed by the intermolecular forces between the solute and the solvent molecules.
-
Polarity: The C-F bond is highly polar.[3] However, in a highly fluorinated molecule like this compound, the symmetrical arrangement of these bonds can lead to a low overall molecular dipole moment, rendering the molecule relatively nonpolar. The presence of a single C-H and C-Cl bond introduces some asymmetry, which may result in a small net dipole moment.
-
Intermolecular Forces: The primary intermolecular forces in this compound are weak London dispersion forces.[2] This is a common characteristic of perfluoroalkanes and is due to the low polarizability of the fluorine atoms.[2]
-
Expected Solubility:
-
Nonpolar Solvents: It is expected to have its highest solubility in nonpolar or weakly polar organic solvents that also primarily exhibit London dispersion forces. Examples include other fluorinated solvents, and to a lesser extent, hydrocarbons like hexane and toluene. However, even in these solvents, the miscibility may not be high due to the unique nature of fluorocarbon interactions.[2]
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and ethyl acetate are polar aprotic. The solubility in these solvents is likely to be limited. While the C-Cl and C-H bonds introduce some polarity, the dominant fluorinated chain is lipophobic and will not interact favorably with the polar groups of these solvents.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and water are polar and capable of hydrogen bonding. This compound cannot act as a hydrogen bond donor and has very weak hydrogen bond accepting capabilities. Therefore, it is expected to have very low solubility in these solvents.
-
Experimental Protocols for Solubility Determination
Given the absence of published data, experimental determination of the solubility of this compound is necessary. The following are detailed methodologies for key experiments that can be employed.
Gravimetric Method (Shake-Flask Method)
This is a classic and reliable method for determining the equilibrium solubility of a compound in a solvent.[4][5][6]
Principle: An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solute is then removed, and the concentration of the solute in the saturated solution is determined by weighing the residue after evaporating the solvent.[4]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved this compound has settled. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.
-
Quantification: Once the solvent is completely evaporated, weigh the container with the residue. The difference in weight gives the mass of dissolved this compound.
-
Calculation: The solubility can then be expressed in various units, such as g/L or mol/L.
Gas Chromatography (GC) Method
Gas chromatography is a highly sensitive and accurate method for determining the concentration of a volatile solute in a solvent.[7][8][9]
Principle: A saturated solution of this compound in the organic solvent is prepared. A known volume of this solution is injected into a gas chromatograph. The area of the resulting peak corresponding to this compound is compared to a calibration curve generated from standard solutions of known concentrations.
Methodology:
-
Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent using the shake-flask method as described in section 4.1.
-
Sample Analysis: After phase separation, inject a known volume of the saturated solution into the GC under the same conditions used for the calibration standards.
-
Concentration Determination: Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
Spectroscopic Methods
If this compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining its concentration.[10][11][12] If not, other spectroscopic techniques like NMR can be employed, though with lower sensitivity.[13]
Principle (UV-Vis Spectroscopy): The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). A calibration curve of absorbance versus concentration is created, and the concentration of the saturated solution is determined by measuring its absorbance.[13]
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at λ_max and plot absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in section 4.1.
-
Sample Analysis: Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Concentration Determination: Calculate the concentration of the diluted solution from the calibration curve and then account for the dilution factor to determine the solubility.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this technical guide provides a solid foundation for researchers and professionals. By understanding the physicochemical properties and theoretical principles of solubility, and by employing the detailed experimental protocols provided, the necessary data can be reliably generated. This will enable the informed application of this compound in drug development and other scientific fields.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmatutor.org [pharmatutor.org]
Spectroscopic Analysis of 1-Chloro-4H-octafluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1-chloro-4H-octafluorobutane. These predictions are based on the analysis of similar fluorinated and chlorinated alkanes.
Table 1: Predicted ¹H, ¹⁹F, and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 5.5 - 6.5 | Triplet of triplets (tt) | JH-F ≈ 50-60 Hz, JH-F ≈ 5-10 Hz | -CHF- |
| ¹⁹F | -110 to -120 | Doublet of multiplets (dm) | JF-F ≈ 250-270 Hz, JF-H ≈ 50-60 Hz | -CF₂- (adjacent to CHCl) |
| ¹⁹F | -125 to -135 | Multiplet (m) | -CF₂- | |
| ¹⁹F | -130 to -140 | Multiplet (m) | -CF₂- | |
| ¹⁹F | -210 to -220 | Doublet of triplets (dt) | JF-F ≈ 250-270 Hz, JF-H ≈ 5-10 Hz | -CFCl- |
| ¹³C | 90 - 100 | Triplet (t) | JC-F ≈ 25-35 Hz | -CHF- |
| ¹³C | 110 - 120 | Triplet of triplets (tt) | JC-F ≈ 250-260 Hz, JC-F ≈ 30-40 Hz | -CF₂- |
| ¹³C | 110 - 120 | Triplet of triplets (tt) | JC-F ≈ 250-260 Hz, JC-F ≈ 30-40 Hz | -CF₂- |
| ¹³C | 115 - 125 | Triplet of triplets (tt) | JC-F ≈ 270-280 Hz, JC-F ≈ 35-45 Hz | -CFCl- |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2980 - 3020 | C-H stretch | Medium |
| 1100 - 1350 | C-F stretch | Strong, multiple bands |
| 650 - 800 | C-Cl stretch | Medium to Strong |
| 1300 - 1450 | C-H bend | Medium |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Significance |
| 236/238 | [C₄HClF₈]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |
| 201 | [C₄HF₈]⁺ | Loss of Cl |
| 167/169 | [C₃F₆Cl]⁺ | α-cleavage |
| 131 | [C₃F₅]⁺ | |
| 117/119 | [C₂F₄Cl]⁺ | |
| 100 | [C₂F₄]⁺ | |
| 69 | [CF₃]⁺ | Common fragment in fluorinated compounds. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a volatile halogenated compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans will depend on the sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹H NMR.
-
Proton decoupling may be applied to simplify the spectra, although coupled spectra are necessary to observe H-F coupling constants.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., using a broadband decoupling sequence like WALTZ-16).
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Gas Phase: Introduce the vapor of the volatile this compound into a gas cell with IR-transparent windows (e.g., KBr, NaCl).
-
Liquid Phase: If the compound is a liquid at room temperature, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr, NaCl).
-
Solution Phase: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of known path length.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (gas cell or salt plates) or the pure solvent.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, use a gas chromatography (GC) interface or a direct insertion probe with heating capabilities. GC-MS is often preferred as it also provides separation and purity information.
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. A standard electron energy of 70 eV is typically used. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak.[2]
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of fluorinated compounds often involves the loss of fluorine atoms or fluorinated alkyl groups.[3]
-
Compare the obtained spectrum with mass spectral databases for tentative identification.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a fluorinated compound such as this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
Theoretical Exploration of 1-Chloro-4H-octafluorobutane: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4H-octafluorobutane (C₄HClF₈) is a halogenated alkane with potential applications in various scientific and industrial fields. A thorough understanding of its molecular properties is crucial for predicting its behavior, reactivity, and potential interactions in complex systems. In the absence of extensive experimental data, theoretical and computational chemistry offer powerful tools to elucidate its structural, electronic, and thermodynamic characteristics. This technical guide provides a comprehensive overview of a hypothetical theoretical study on this compound, outlining the computational methodologies and presenting simulated data to serve as a reference for researchers. The guide details a standard workflow for quantum chemical calculations, from geometry optimization to the analysis of molecular orbitals and bond characteristics.
Introduction
Halogenated hydrocarbons are a class of compounds with diverse applications, ranging from refrigerants and solvents to intermediates in organic synthesis and drug development.[1] The introduction of fluorine and chlorine atoms into an alkane backbone significantly alters its physicochemical properties, including polarity, reactivity, and thermal stability. This compound, with its unique arrangement of substituents, presents an interesting case for theoretical investigation. This document outlines a systematic computational approach to characterize this molecule, providing a foundational understanding for future experimental and applied research.
Computational Methodology
A typical ab initio quantum chemical study involves a series of well-defined steps to ensure the accuracy and reliability of the calculated properties.[2][3] The following protocol outlines a robust workflow for the theoretical investigation of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization calculations. A popular and reliable method for this purpose is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[4]
-
Protocol:
-
An initial structure of this compound is constructed using molecular modeling software.
-
Geometry optimization is performed using a DFT functional, such as B3LYP or M06-2X, combined with a sufficiently large basis set, for example, 6-311+G(d,p).[5] The choice of functional and basis set is critical for obtaining accurate results.[5]
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with future experimental data.
-
Conformational Analysis
Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations.[6][7] A thorough conformational analysis is necessary to identify the global minimum energy conformer and understand the energetic landscape of the molecule.
-
Protocol:
-
A systematic or stochastic conformational search is conducted to identify all possible low-energy conformers. This involves rotating the dihedral angles of the C-C bonds.
-
Each identified conformer is then subjected to geometry optimization and frequency calculations using the same level of theory as described in section 2.1.
-
The relative energies of the conformers are calculated to determine their population distribution at a given temperature using the Boltzmann distribution.
-
Molecular Orbital and Electronic Property Analysis
The electronic structure of the molecule is investigated by analyzing its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity and electronic transitions.
-
Protocol:
-
Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the molecular orbitals.
-
The energies of the HOMO and LUMO are determined, and the HOMO-LUMO energy gap is calculated. A smaller gap generally indicates higher reactivity.
-
Other electronic properties, such as the dipole moment, polarizability, and electrostatic potential, are also calculated to understand the molecule's charge distribution and intermolecular interaction potential.
-
Bond Analysis and Bond Dissociation Energy
To understand the stability of the molecule and the strength of its chemical bonds, a detailed bond analysis is performed. This includes calculating bond lengths, bond angles, and the bond dissociation energy (BDE) for specific bonds, such as the C-Cl bond.[8][9]
-
Protocol:
-
Bond lengths and angles are obtained from the optimized molecular geometry.
-
The C-Cl bond dissociation energy is calculated by determining the energy difference between the parent molecule and the corresponding radicals formed upon homolytic cleavage of the C-Cl bond.[10] This requires separate geometry optimizations and frequency calculations for the radical species.
-
Natural Bond Orbital (NBO) analysis can be employed to investigate donor-acceptor interactions and the nature of the bonding within the molecule.[11][12]
-
Simulated Results and Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the computational study outlined above. These values are intended to serve as a guide for what researchers might expect from such calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-Cl | 1.78 |
| C1-C2 | 1.54 |
| C2-C3 | 1.55 |
| C3-C4 | 1.53 |
| C4-H | 1.09 |
| C-F (average) | 1.35 |
| **Bond Angles (°) ** | |
| Cl-C1-C2 | 110.5 |
| C1-C2-C3 | 112.0 |
| C2-C3-C4 | 111.8 |
| H-C4-C3 | 109.5 |
| F-C-F (average) | 108.5 |
| Dihedral Angles (°) | |
| Cl-C1-C2-C3 | 178.5 |
| C1-C2-C3-C4 | -179.0 |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
| Electronic Properties | |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.1 Debye |
| Thermodynamic Properties | |
| Enthalpy (298.15 K) | -1250.3 Hartree |
| Gibbs Free Energy (298.15 K) | -1250.4 Hartree |
| Bond Dissociation Energy | |
| C-Cl BDE | 85 kcal/mol |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Caption: Molecular graph of this compound.
Caption: Workflow for the theoretical study of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound using modern computational chemistry techniques. While the presented data is simulated, it is based on established methodologies and provides a realistic framework for what can be expected from such a study. The detailed protocols for geometry optimization, conformational analysis, and electronic structure calculations serve as a valuable resource for researchers initiating theoretical investigations into this or similar halogenated compounds. The insights gained from these computational studies are fundamental for understanding the molecule's intrinsic properties and can guide future experimental work and applications in various scientific disciplines.
References
- 1. Halogen bonding in halocarbon-protein complexes and computational tools for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]
- 3. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 4. Comparison of computational chemistry methods for the discovery of quinone-based electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. NBO [cup.uni-muenchen.de]
- 12. joaquinbarroso.com [joaquinbarroso.com]
Unveiling 1-Chloro-4H-octafluorobutane: A Technical Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4H-octafluorobutane, a significant compound in the landscape of fluorinated hydrocarbons, has a history rooted in the mid-20th century's surge in fluorocarbon chemistry. This technical guide provides an in-depth exploration of its discovery, synthesis, and physicochemical properties, drawing from foundational research in the field. The information presented herein is curated to support researchers and professionals in understanding the fundamental science of this compound and its potential applications.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the pioneering work on the telomerization of tetrafluoroethylene. While a specific date for its first synthesis is not definitively documented in readily available literature, its creation is a direct outcome of the broader exploration of fluorocarbon radicals and their reactions. Seminal work by R. N. Haszeldine in the early 1950s, published in the Journal of the Chemical Society, laid the groundwork for the synthesis of a variety of fully fluorinated haloalkanes.[1][2] These studies systematically investigated the free-radical chain reactions of fluoroalkyl radicals, providing the chemical community with a foundational understanding of how to construct such molecules.
The most probable route to the first synthesis of this compound was through the telomerization of tetrafluoroethylene (TFE) with chloroform (CHCl₃) as the telogen (chain transfer agent). This process, typically initiated by radical initiators or radiation, involves the addition of the elements of chloroform across a short chain of TFE monomer units.[3][4] The compound , with the structure H(CF₂CF₂)₂Cl, represents the n=2 adduct in this telomerization series.
Physicochemical Properties
This compound is a halogenated alkane with the molecular formula C₄HClF₈. Its structure consists of a four-carbon chain where all but one terminal hydrogen are substituted with fluorine atoms, and the other terminus is a chlorine atom.
| Property | Value | Reference |
| CAS Number | 423-31-4 | [5] |
| Molecular Formula | C₄HClF₈ | [5] |
| Molecular Weight | 236.49 g/mol | [5] |
| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | [5] |
Further quantitative data such as boiling point, density, and spectroscopic information, while not available in the initial broad searches, would be expected to be found within the detailed experimental sections of the foundational papers by Haszeldine and others who have worked on similar compounds.
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the free-radical induced telomerization of tetrafluoroethylene with chloroform. Below is a generalized experimental protocol based on the principles of such reactions as described in the historical literature.
Generalized Experimental Protocol: Telomerization of Tetrafluoroethylene with Chloroform
Objective: To synthesize a mixture of α-hydro-ω-chloropolyfluoroalkanes, including this compound, via the telomerization of tetrafluoroethylene with chloroform.
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Chloroform (CHCl₃), dried and distilled
-
Radical initiator (e.g., dibenzoyl peroxide or di-tert-butyl peroxide) or a source of ionizing radiation
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and gas inlet/outlet
Procedure:
-
The high-pressure autoclave is charged with dried and distilled chloroform.
-
The radical initiator is added to the chloroform. The concentration of the initiator will influence the average chain length of the telomers.
-
The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then evacuated.
-
Tetrafluoroethylene gas is introduced into the autoclave to a predetermined pressure. The ratio of TFE to chloroform is a critical parameter for controlling the chain length of the products. A higher relative concentration of chloroform will favor the formation of shorter-chain telomers, including the desired n=2 adduct (this compound).
-
The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-130 °C) and stirred continuously. If using radiation, the reaction is initiated at an appropriate dose.
-
The reaction is allowed to proceed for a specified time, during which the pressure will decrease as TFE is consumed.
-
After the reaction period, the autoclave is cooled, and any unreacted TFE is carefully vented.
-
The crude reaction mixture, containing a mixture of telomers (Cl(CF₂CF₂)nH), is collected.
-
The mixture is then subjected to fractional distillation to separate the individual telomers based on their boiling points. The fraction corresponding to this compound is collected.
Logical Relationship of Telomerization Process
Caption: Logical workflow of the synthesis of this compound.
Signaling Pathways and Biological Interactions
Currently, there is no publicly available information to suggest that this compound has any known signaling pathways or specific biological interactions. As a perhalogenated compound, it is generally characterized by its chemical inertness. Such compounds are often investigated for their physical properties and potential use as solvents, refrigerants, or intermediates in chemical synthesis rather than for direct biological activity.
Conclusion
This compound emerged from the foundational research into fluorocarbon chemistry in the mid-20th century. Its synthesis, primarily achieved through the telomerization of tetrafluoroethylene with chloroform, is a classic example of free-radical chemistry. While detailed historical records of its initial discovery are sparse, the underlying principles of its formation are well-established in the scientific literature. This technical guide provides a consolidated overview of its history, synthesis, and known properties, serving as a valuable resource for the scientific community. Further research into the historical archives of chemical companies and academic institutions of that era may yet uncover more specific details about the first isolation and characterization of this compound.
References
- 1. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-4H-octafluorobutane. The information is compiled from various chemical databases and supplier safety data sheets. Due to the limited availability of in-depth research on this specific compound, generalized experimental protocols for determining key physical properties are also presented.
Summary of Physical and Chemical Properties
The table below summarizes the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C4HClF8[1][2][3][4][5] |
| Molecular Weight | 236.49 g/mol [1][4][5] |
| CAS Number | 423-31-4[2][3][4][5][6] |
| Boiling Point | 50 °C[7] to 50-52 °C[4] |
| Density | 1.607 g/cm³[7] |
| Physical State at STP | Liquid (inferred from boiling point) |
| Appearance | Likely a colorless liquid |
| Odor | Not reported |
| Melting Point | Not available |
| Vapor Pressure | Not available |
| Flash Point | None reported[4] |
In-depth Analysis of Physical State and Appearance
Physical State: Based on its reported boiling point of 50-52°C, this compound is a liquid at standard temperature and pressure (STP; 20°C and 1 atm).[4][7] Its relatively low boiling point suggests that it is a volatile liquid.
Appearance and Odor: Specific details regarding the color and odor of this compound are not explicitly available in the reviewed literature. However, fluorocarbon liquids are generally colorless.[8][9] Therefore, it is reasonable to infer that this compound is a colorless liquid. Information regarding its odor has not been reported.
General Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[10]
Micro-Boiling Point Method (Thiele Tube or MelTemp Apparatus):
-
A small amount of the liquid sample (a few mL) is placed in a small test tube.[11]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is heated in a Thiele tube containing mineral oil or in a MelTemp apparatus.[10]
-
As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]
Distillation Method:
-
For larger sample volumes, a simple distillation can be performed.[12]
-
The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer.[12]
-
The temperature at which the vapor temperature remains constant during the distillation is the boiling point of the liquid.[12]
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid. While this compound is a liquid at room temperature, this general procedure would be applicable if the compound were a solid or for determining its freezing point.
Capillary Method (MelTemp or similar apparatus):
-
A small amount of the powdered solid is packed into a capillary tube.[13][14]
-
The capillary tube is placed in a heating block apparatus, such as a MelTemp.[15]
-
The sample is heated at a controlled rate.[13]
-
The temperature range from which the first droplet of liquid is observed to when the entire sample has melted is recorded as the melting point range.[14] For a pure compound, this range is typically narrow (0.5-1.0°C).
Determination of Density
Density is the mass of a substance per unit volume.[16]
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[16][17]
-
A known volume of the liquid is added to the graduated cylinder or pycnometer.[16][17]
-
The mass of the container with the liquid is then measured.[16][17]
-
The mass of the liquid is determined by subtracting the mass of the empty container.[17]
-
The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should always be recorded as density is temperature-dependent.[16]
Determination of Vapor Pressure
Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase in a closed system.[18][19]
Static Method:
-
A small amount of the liquid is introduced into a closed, evacuated container equipped with a pressure gauge.[18]
-
The container is placed in a temperature-controlled bath.[20]
-
At a given temperature, the liquid will evaporate until the pressure in the container becomes constant. This constant pressure is the vapor pressure of the liquid at that temperature.[18]
-
The measurement is repeated at different temperatures to obtain the vapor pressure curve.[20]
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the key physical properties of this compound and its resulting physical state.
Caption: Relationship between molecular properties and the physical state of this compound.
Safety Information
This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 423-31-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 423-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phillysim.org [phillysim.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Vapor pressure - Wikipedia [en.wikipedia.org]
- 20. bellevuecollege.edu [bellevuecollege.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4H-octafluorobutane (CAS 423-31-4), with the molecular formula C₄HClF₈, is a fluorinated organic compound of interest in medicinal chemistry and materials science. This document provides a detailed, albeit theoretical, protocol for the synthesis of this compound. Due to the limited availability of specific published synthesis routes in the public domain, this protocol is based on established principles of free-radical halogenation. The presented methodologies, data, and diagrams are intended to serve as a foundational guide for researchers to develop a specific synthesis plan.
Introduction
Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound represents a potentially valuable building block in the synthesis of more complex fluorinated molecules. The presence of a single hydrogen and a single chlorine atom on the butane chain offers distinct reactive sites for further chemical modification.
This document outlines a plausible synthetic approach for this compound via the free-radical chlorination of 1,1,2,2,3,3,4,4-octafluorobutane. This method is a common and effective way to introduce a chlorine atom into a saturated alkane backbone.
Theoretical Synthesis Pathway
The proposed synthesis of this compound involves the selective monochlorination of 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338mee) using a chlorinating agent under UV irradiation. The reaction proceeds via a free-radical chain mechanism.
Reaction Scheme:
CF₂H-CF₂-CF₂-CF₂H + Cl₂ --(UV light)--> CF₂H-CF₂-CF₂-CF₂Cl + HCl
Experimental Protocol: Free-Radical Chlorination of 1,1,2,2,3,3,4,4-octafluorobutane
Materials:
-
1,1,2,2,3,3,4,4-octafluorobutane (HFC-338mee)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - Caution: CCl₄ is toxic and carcinogenic, handle with appropriate safety measures )
-
Radical initiator (optional, e.g., AIBN - azobisisobutyronitrile)
-
Nitrogen gas (N₂) for inerting the system
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Gas inlet and outlet tubes
-
Magnetic stirrer
-
Thermometer
-
Condenser
-
Gas washing bottle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the photochemical reactor, ensuring all glassware is dry. The reactor should be placed in a well-ventilated fume hood.
-
Inerting: Purge the entire system with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit free-radical reactions.
-
Charging the Reactor: In the reactor, place a solution of 1,1,2,2,3,3,4,4-octafluorobutane in the inert solvent. If a radical initiator is used, it should be added at this stage.
-
Initiation: Begin stirring the solution and turn on the UV lamp.
-
Chlorination: Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of chlorine addition should be carefully controlled to favor monochlorination. Monitor the reaction temperature and maintain it within the desired range, using a cooling bath if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up:
-
Once the desired conversion is achieved, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the system with nitrogen gas to remove any unreacted chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any dissolved HCl and remove unreacted chlorine.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
-
Data Presentation
The following table presents hypothetical data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide experimental design.
| Run | [HFC-338mee] (mol/L) | [Cl₂] flow rate (mL/min) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Selectivity for Monochlorination (%) |
| 1 | 0.5 | 10 | 25 | 4 | 65 | 55 | 85 |
| 2 | 0.5 | 20 | 25 | 4 | 80 | 60 | 75 |
| 3 | 1.0 | 10 | 25 | 4 | 50 | 45 | 90 |
| 4 | 0.5 | 10 | 40 | 2 | 75 | 65 | 87 |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: General workflow for free-radical chlorination.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care and have appropriate emergency procedures in place.
-
UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded.
-
Fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact.
-
Carbon tetrachloride is a known carcinogen and is toxic. Use appropriate personal protective equipment (gloves, lab coat, safety glasses) and consider safer solvent alternatives if possible.
Conclusion
This document provides a foundational guide for the synthesis of this compound based on the principles of free-radical chlorination. Researchers should use this information to develop a detailed and optimized experimental procedure, paying close attention to safety and reaction monitoring. Further investigation into alternative synthetic routes, such as nucleophilic substitution reactions on appropriately functionalized precursors, may also be warranted.
Application Notes and Protocols: 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any specific applications or protocols for the use of 1-chloro-4H-octafluorobutane as a fluorinating agent. Its chemical structure, featuring a highly fluorinated alkyl chain with a terminal chlorine atom and a hydrogen atom, suggests that its primary utility in organic synthesis is more likely as a building block to introduce the 4H-octafluorobutyl moiety, rather than as a source of a single fluorine atom. The following application notes and protocols are therefore hypothetical and based on the predicted chemical reactivity of the C-H and C-Cl bonds, influenced by the strong electron-withdrawing nature of the perfluorinated chain.
Introduction
This compound (CAS No. 423-31-4) is a highly fluorinated organic compound. The presence of eight fluorine atoms significantly influences its chemical and physical properties, such as increased lipophilicity and metabolic stability in resulting molecules, which are desirable attributes in drug discovery and materials science. This document outlines the potential reactivity of this compound and provides a hypothetical protocol for its application as a building block in organic synthesis.
Physicochemical Data and Spectroscopic Information
A summary of the available and predicted data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 423-31-4 |
| Molecular Formula | C₄HClF₈ |
| Molecular Weight | 236.49 g/mol |
| Appearance | Predicted to be a colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
| ¹H NMR (Predicted) | A triplet of triplets in the range of 6-7 ppm |
| ¹⁹F NMR (Predicted) | Multiple complex multiplets |
| ¹³C NMR (Predicted) | Signals expected for CF₃, CF₂, CHF, and CCl |
Predicted Reactivity and Synthetic Utility
The reactivity of this compound is expected to be centered on its two functional handles: the terminal C-H bond and the C-Cl bond. The strong electron-withdrawing effect of the perfluoroalkyl chain will render the terminal proton significantly more acidic than a typical alkane proton, facilitating its removal by a suitable base. The C-Cl bond, while generally less reactive in perfluorinated systems compared to their non-fluorinated counterparts, can still undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.
A logical workflow for the potential synthetic applications of this compound is depicted below.
Caption: Potential reactivity pathways of this compound.
Hypothetical Application: Synthesis of a 4H-Octafluorobutyl-Substituted Arene
This section details a hypothetical protocol for the synthesis of 1-(4H-octafluorobutyl)-4-nitrobenzene, where this compound is used to introduce the fluorinated alkyl chain onto an activated aromatic ring via a nucleophilic aromatic substitution-like reaction, potentially proceeding through a radical mechanism.
Experimental Protocol: Synthesis of 1-(4H-octafluorobutyl)-4-nitrobenzene
Objective: To synthesize 1-(4H-octafluorobutyl)-4-nitrobenzene from this compound and 4-nitroiodobenzene via a copper-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Nitroiodobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
1,10-Phenanthroline (0.4 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.2 eq) and 1,10-phenanthroline (0.4 eq).
-
Add anhydrous DMF to the flask.
-
Add 4-nitroiodobenzene (1.2 eq) and cesium carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Hypothetical Reaction Workflow
The following diagram illustrates the proposed experimental workflow.
Caption: Proposed workflow for the synthesis of a 4H-octafluorobutyl-substituted arene.
Hypothetical Quantitative Data
The following table presents hypothetical results for the proposed synthesis.
| Entry | Reactant A | Reactant B | Catalyst | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Nitroiodobenzene | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 100 | 24 | 65 |
| 2 | This compound | 4-Cyanobromobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | 100 | 24 | 58 |
| 3 | This compound | 2-Chloropyridine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 120 | 36 | 45 |
Safety and Handling
This compound is expected to be a volatile and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. This compound is listed as a skin and eye irritant. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
While this compound does not appear to be a conventional fluorinating agent, its structure suggests it could be a valuable reagent for introducing the 4H-octafluorobutyl group into organic molecules. The hypothetical protocol provided here serves as a potential starting point for exploring the synthetic utility of this compound. Further experimental validation is required to confirm its reactivity and optimize reaction conditions.
1-Chloro-4H-octafluorobutane in Organic Synthesis: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4H-octafluorobutane, with the chemical formula C4HClF8 and CAS number 423-31-4, is a fluorinated organic compound. Despite its potential as a building block in the synthesis of complex fluorinated molecules, detailed application notes and experimental protocols for its use in organic synthesis are notably scarce in publicly available scientific literature and patent databases. This document summarizes the currently available information and highlights the significant gap in knowledge regarding the synthetic utility of this compound.
Chemical Properties and Commercial Availability
This compound is commercially available from various chemical suppliers, typically for research and development purposes. Basic chemical information is summarized in the table below.
| Property | Value |
| CAS Number | 423-31-4 |
| Molecular Formula | C4HClF8 |
| Molecular Weight | 236.49 g/mol |
| Alternate Names | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |
Data sourced from supplier and chemical database information.
Applications in Organic Synthesis: A Knowledge Gap
Extensive searches of chemical literature and patent databases did not yield specific examples of the application of this compound in organic synthesis. While fluorinated compounds are of significant interest in medicinal chemistry and materials science for their unique properties, the synthetic utility of this particular building block remains largely unexplored or undocumented in accessible resources.
The structure of this compound suggests potential reactivity at the carbon-chlorine bond for nucleophilic substitution reactions and possible involvement of the C-H bond in various transformations. However, no specific reaction conditions, yields, or detailed experimental protocols could be retrieved.
Potential Areas of Interest for Future Research
Given the lack of documented applications, the following areas represent potential avenues for future investigation into the synthetic utility of this compound:
-
Nucleophilic Substitution: Investigation of the displacement of the chloride with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce the octafluorobutyl group into organic molecules.
-
Cross-Coupling Reactions: Exploration of its use in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.
-
Radical Reactions: Examination of its participation in radical-mediated transformations.
-
Synthesis of Novel Fluorinated Building Blocks: Utilization as a precursor for the synthesis of other novel fluorinated synthons.
Logical Relationship: From Compound to Application
The logical workflow for exploring the synthetic applications of a novel building block like this compound is outlined below. This diagram illustrates the necessary progression from basic characterization to the development of robust synthetic protocols.
Caption: Logical workflow for investigating the applications of this compound.
Conclusion
While this compound is a commercially available fluorinated compound, there is a significant lack of documented applications and experimental protocols in the field of organic synthesis. This presents an opportunity for researchers to explore its reactivity and potential as a novel building block for the synthesis of valuable fluorinated molecules. The development of such applications would require systematic investigation into its chemical behavior and the optimization of reaction conditions for various transformations. At present, no quantitative data or detailed methodologies can be provided due to the absence of this information in the reviewed literature.
Application Notes and Protocols for the Reaction of 1-Chloro-4H-octafluorobutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4H-octafluorobutane (Cl(CF₂)₄H) is a polyfluorinated alkyl halide of significant interest in the synthesis of fluorinated organic molecules. The incorporation of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, molecules containing perfluoroalkyl chains are integral to the development of advanced pharmaceuticals, agrochemicals, and materials.
The reactivity of this compound is primarily centered around the carbon-chlorine bond, which is susceptible to nucleophilic substitution. However, the presence of the strongly electron-withdrawing octafluorobutyl group significantly influences the reactivity of the C-Cl bond, generally making it less susceptible to classical nucleophilic attack compared to its non-fluorinated analogs. This deactivation necessitates a thorough understanding of the reaction principles and often requires more forcing reaction conditions to achieve desired transformations.
This document provides a detailed overview of the anticipated reactions of this compound with various nucleophiles, offering generalized experimental protocols and insights into the expected reactivity.
General Reaction Pathway: Nucleophilic Substitution
The primary reaction of this compound with nucleophiles is expected to be a nucleophilic substitution, most likely proceeding via an SN2 mechanism. In this reaction, a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
General Reaction Scheme:
Cl-(CF₂)₄-H + Nu⁻ → Nu-(CF₂)₄-H + Cl⁻
The high electronegativity of the fluorine atoms in the perfluoroalkyl chain creates a strong inductive effect, withdrawing electron density from the carbon backbone. This effect can stabilize the partial positive charge on the carbon atom attached to the chlorine, but it also deactivates the molecule towards SN2 attack by sterically and electronically hindering the approach of the nucleophile. Therefore, elevated temperatures, polar aprotic solvents, and strong nucleophiles are often necessary to drive these reactions to completion.
Data Presentation: Anticipated Reactions and Illustrative Data
Due to the limited availability of specific experimental data for the reactions of this compound in the public domain, the following table summarizes the anticipated products and illustrative quantitative data for its reaction with representative nucleophiles. These values are intended to provide a conceptual framework and should be considered as starting points for experimental optimization.
| Nucleophile (Nu⁻) | Reagent Example | Product | Illustrative Yield (%) | Illustrative Conditions |
| Amine | Piperidine | 1-(4H-Octafluorobutyl)piperidine | 40-60 | DMF, 100-150 °C, 24-48 h |
| Alkoxide | Sodium methoxide | 1-Methoxy-4H-octafluorobutane | 30-50 | Anhydrous THF, reflux, 48-72 h |
| Thiolate | Sodium thiophenoxide | 4H-Octafluorobutyl(phenyl)sulfane | 50-70 | Acetonitrile, 80 °C, 12-24 h |
Note: The provided yields and conditions are hypothetical and will require experimental validation and optimization. The reactivity is expected to be significantly lower than that of non-fluorinated 1-chlorobutane.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. This compound is listed as a skin and eye irritant.[2]
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
Objective: To synthesize N-(4H-octafluorobutyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (or other suitable base)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add piperidine (1.2 eq) and sodium bicarbonate (1.5 eq) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 48 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4H-octafluorobutyl)piperidine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Objective: To synthesize 1-methoxy-4H-octafluorobutane.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.5 eq) in anhydrous THF.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 72 hours, monitoring the reaction by GC-MS.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to yield 1-methoxy-4H-octafluorobutane.
Protocol 3: Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)
Objective: To synthesize 4H-octafluorobutyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Carefully add anhydrous acetonitrile to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous acetonitrile via a dropping funnel.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 24 hours. Monitor the reaction's progress.
-
After cooling, quench the reaction by the slow addition of deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford 4H-octafluorobutyl phenyl sulfide.
Visualizations
Caption: General SN2 mechanism for the reaction of this compound.
Caption: Experimental workflow for reaction screening and optimization.
Caption: Potential applications of this compound derivatives.
References
Application Note: Exploring 1-Chloro-4H-octafluorobutane as a Novel Co-solvent for the Extraction of Hydrophobic Proteins in Proteomics Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The comprehensive analysis of the proteome is often hindered by the challenges associated with protein extraction and solubilization, particularly for hydrophobic and membrane-associated proteins. These proteins tend to aggregate in aqueous solutions, leading to their underrepresentation in downstream analyses such as mass spectrometry.[1][2] Traditional methods often rely on detergents, which can interfere with subsequent analytical techniques, or harsh organic solvents that can denature proteins and may not be fully compatible with mass spectrometry.[3]
This application note explores the prospective use of 1-Chloro-4H-octafluorobutane, a hydrofluoroether (HFE), as a novel co-solvent in protein extraction workflows for proteomics research.[4] While not yet established in this application, its unique physicochemical properties suggest its potential to enhance the solubilization of challenging proteins while offering compatibility with downstream analytical methods. Hydrofluoroethers are known for their low toxicity, low viscosity, and good solubility characteristics.[4][5] This document provides a theoretical framework and an adapted experimental protocol for researchers interested in exploring this innovative approach.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its potential application in proteomics.
| Property | Value | Source |
| Molecular Formula | C4HClF8 | [6] |
| Molecular Weight | 236.49 g/mol | [6] |
| Boiling Point | 51.5°C at 760 mmHg | N/A |
| Density | 1.576 g/cm³ | N/A |
| Appearance | Colorless liquid | [4] |
Rationale for Use in Proteomics
The potential advantages of incorporating this compound into proteomics workflows are based on the known properties of hydrofluoroethers and other fluorinated solvents:
-
Enhanced Solubilization of Hydrophobic Proteins: The fluorinated nature of the solvent may aid in the solubilization of membrane proteins and other hydrophobic species that are difficult to extract with conventional aqueous buffers.
-
Low Surface Tension and Viscosity: These properties could facilitate penetration into complex biological matrices and improve the efficiency of protein extraction.[4]
-
Chemical Inertness: Hydrofluoroethers are generally chemically inert, which could minimize unwanted reactions with proteins during the extraction process.
-
Volatility: A relatively low boiling point allows for easy removal of the solvent by evaporation prior to downstream analysis, which is a desirable characteristic for mass spectrometry compatibility.
-
Potential for Orthogonal Extraction: The unique solvent properties of this compound may enable selective extraction of certain protein classes that are not efficiently recovered with other methods.
Prospective Experimental Protocol: Co-Solvent Extraction of Membrane Proteins
This protocol is an adaptation of established membrane protein extraction methods and is intended as a starting point for the investigation of this compound as a co-solvent.[2][7] It is crucial to note that this is a theoretical protocol and requires optimization and validation.
Reagents and Buffers
-
Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2, supplemented with protease and phosphatase inhibitor cocktails.[7]
-
This compound
-
Methanol (pre-chilled at -20°C)
-
Chloroform (pre-chilled at -20°C)
-
Ultrapure water
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Workflow Overview
Caption: Proposed workflow for protein extraction using this compound as a co-solvent.
Step-by-Step Methodology
-
Cell Lysis and Homogenization:
-
Co-Solvent Protein Extraction:
-
To the 1 mL of cell homogenate, add 4 mL of pre-chilled methanol. Vortex thoroughly.
-
Add 1 mL of this compound.
-
Add 2 mL of ultrapure water. Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully remove the upper aqueous and lower organic phases, leaving the protein precipitate at the interface.
-
Wash the protein pellet by adding 4 mL of pre-chilled methanol and centrifuging at 14,000 x g for 5 minutes.
-
Carefully decant the methanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Protein Digestion:
-
Resuspend the protein pellet in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour for reduction.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM for alkylation. Incubate in the dark for 45 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 spin column or a similar solid-phase extraction method.[1]
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Downstream Analysis Considerations: Mass Spectrometry
The use of a chlorinated solvent necessitates special consideration during mass spectrometry data analysis. The natural isotopic distribution of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum for any peptides that retain a solvent adduct.[8][9][10] Specifically, a peptide adducted with a molecule of this compound will exhibit a prominent M+2 peak with an intensity of about one-third of the monoisotopic (M) peak.[10] This signature can be used to identify and potentially filter out solvent-adducted species during data processing.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
The exploration of novel solvents is a promising avenue for advancing proteomics research, particularly in the challenging area of membrane proteomics. While the use of this compound in this context is currently theoretical, its properties as a hydrofluoroether suggest it could be a valuable tool. The proposed protocol provides a foundation for researchers to investigate its potential to improve the extraction and analysis of hydrophobic proteins. Further research and validation are required to fully understand its efficacy and optimize its use in proteomics workflows.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Improved method for the analysis of membrane proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 5. solvents.net.au [solvents.net.au]
- 6. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for 1-Chloro-4H-octafluorobutane
Abstract
This document provides a summary of the available information on 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4), a fluorinated organic compound. Due to a lack of detailed experimental protocols in the public domain, this document focuses on the compound's known properties and general safety guidelines. Unfortunately, specific applications in drug development or detailed experimental methodologies could not be sourced from available scientific literature.
Chemical and Physical Properties
This compound is a halogenated alkane. Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 423-31-4 | [1] |
| Molecular Formula | C₄HClF₈ | [1][2] |
| Molecular Weight | 236.49 g/mol | [1][2] |
| Synonyms | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane, HCFC-328lcc | [2] |
Potential Applications
The reactivity of the chlorine atom allows for nucleophilic substitution reactions, making it a potential building block for more complex molecules in pharmaceutical and agrochemical research.[5]
Safety and Handling
Detailed safety and handling protocols should be obtained from the manufacturer's Safety Data Sheet (SDS). General precautions for handling halogenated compounds should be followed. Based on available information, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
Experimental Protocols
A thorough search of scientific databases did not yield specific, reproducible experimental protocols for the use of this compound. Researchers interested in utilizing this compound would need to develop their own methodologies based on the general principles of organic synthesis and the known reactivity of similar chlorinated and fluorinated compounds.
Logical Workflow for New Reagent Evaluation
For researchers considering the use of a novel or under-documented reagent like this compound, a logical workflow for its evaluation is crucial. The following diagram illustrates a general approach.
Caption: A generalized workflow for the evaluation and implementation of a novel chemical reagent in a research setting.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis, particularly for the introduction of fluorinated moieties. However, there is a significant lack of published experimental data and protocols for its use. Researchers should exercise caution and perform thorough safety assessments before attempting to use this reagent. The development of novel applications and protocols will require independent investigation and optimization.
References
- 1. scbt.com [scbt.com]
- 2. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
Application Notes and Protocols: 1-Chloro-4H-octafluorobutane as a Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Incorporating Fluorinated Moieties
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing a multitude of properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This has led to a significant portion of newly approved pharmaceuticals and advanced materials containing fluorinated motifs.[3]
1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) represents a highly valuable, yet underutilized, building block for the introduction of the perfluorinated butyl chain.[4][5][6] Its structure is characterized by two distinct reactive sites: a terminal C-H bond and a terminal C-Cl bond, flanking a robust octafluorobutane core. This bifunctionality allows for selective chemical transformations, enabling the sequential or orthogonal introduction of this fluorinated segment into complex molecular architectures.
This application note will provide an in-depth exploration of the synthetic utility of this compound and its close chemical relatives, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of its reactivity and present detailed experimental procedures for its application in the synthesis of advanced molecular structures.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 423-31-4 | [4] |
| Molecular Formula | C₄HClF₈ | [4] |
| Molecular Weight | 236.49 g/mol | [4] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety Profile:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Synthetic Applications: A Gateway to Complex Fluorinated Heterocycles
The true potential of this compound and its analogues is realized in their application as precursors to complex, fluorinated molecules. A notable example is the synthesis of fluorinated dihydrobenzofurans via an intramolecular radical cyclization of a 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl-substituted aromatic precursor.[7] This transformation highlights the utility of the perfluorinated chain in directing and facilitating complex bond formations.
Conceptual Workflow: From Building Block to Heterocycle
The overall strategy involves a two-step process: first, the coupling of a suitable aromatic partner with a 1-chloro-4-halo-octafluorobutane, followed by a radical-initiated intramolecular cyclization to construct the heterocyclic core.
Caption: General workflow for the synthesis of fluorinated dihydrobenzofurans.
Protocol 1: Synthesis of the Fluoroalkylated Aromatic Precursor
This protocol details the synthesis of a 4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)anisole, a key intermediate for the subsequent cyclization reaction. The procedure is adapted from a similar synthesis of related compounds.[7]
Reaction Scheme:
Materials:
-
1-Chloro-4-iodo-octafluorobutane
-
4-Iodoanisole
-
Copper powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Dilute Hydrochloric Acid (2N)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-iodo-octafluorobutane (5 mmol), 4-iodoanisole (5 mmol), and copper powder (15.6 mmol).
-
Add anhydrous DMSO (10 mL) to the flask.
-
Stir the mixture at 100°C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture to remove solid residues. Wash the solid with diethyl ether.
-
Combine the filtrate and the ether washings and hydrolyze with dilute HCl (2N, 20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)anisole.
Expected Outcome:
The product should be a white solid. The yield and full characterization data would require experimental determination.
Protocol 2: Intramolecular Radical Cyclization
This protocol describes the intramolecular radical cyclization of the fluoroalkylated aromatic precursor to form a fluorinated dihydrobenzofuran derivative. This reaction is initiated by sodium dithionite.[7]
Reaction Mechanism:
The reaction proceeds via a free radical aromatic substitution. Sodium dithionite initiates the formation of a perfluoroalkyl radical, which then attacks the aromatic ring intramolecularly. Subsequent loss of a hydrogen atom and rearomatization leads to the cyclized product.
Caption: Simplified mechanism of the intramolecular radical cyclization.
Materials:
-
4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)anisole (from Protocol 1)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Ice-water
Procedure:
-
In a round-bottom flask, dissolve the fluoroalkylated aromatic precursor (e.g., 4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)anisole) in anhydrous DMSO.
-
Add sodium dithionite and sodium bicarbonate to the solution.
-
Stir the reaction mixture at 100°C for the time required for the completion of the reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorinated dihydrobenzofuran derivative.
Expected Yields and Data:
| Precursor | Product | Yield (%) | Reference |
| 4-chloro-octafluorobutylbenzene | 1,1,2,2,3,3,4,4-Octafluorotetralin | 75 | [7] |
| 4-(4-chloro-octafluorobutyl)anisole | 6-Methoxy-1,1,2,2,3,3,4,4-octafluorotetralin | 70 | [7] |
Future Perspectives and Alternative Reactivities
The synthetic utility of this compound is not limited to the radical cyclizations described above. The presence of the terminal C-H bond opens up possibilities for C-H functionalization, a rapidly evolving field in organic synthesis.[8][9] Future research could explore the deprotonation of the C-H bond using strong bases to generate a fluorinated carbanion, which could then be reacted with various electrophiles.
Furthermore, the C-Cl bond can potentially undergo nucleophilic substitution reactions, although the high degree of fluorination may decrease its reactivity compared to non-fluorinated alkyl chlorides. Exploration of these alternative reaction pathways will undoubtedly expand the synthetic toolbox for incorporating the valuable octafluorobutyl moiety into a diverse range of complex molecules.
Conclusion
This compound and its derivatives are powerful building blocks for the synthesis of complex fluorinated molecules. The protocols and mechanistic insights provided in this application note demonstrate a practical and efficient method for the construction of fluorinated heterocyclic systems. The unique bifunctional nature of this reagent, combined with the predictable reactivity of its perfluorinated chain, makes it an invaluable tool for researchers in drug discovery and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the exploration of the full synthetic potential of this compound will undoubtedly lead to the development of novel and impactful chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
Application Notes and Protocols for Compound Derivatization: A Review of 1-Chloro-4H-octafluorobutane
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of chemical derivatization for analytical purposes, with a specific focus on the potential application of 1-Chloro-4H-octafluorobutane. Following an extensive review of publicly available scientific literature, it is important to note that there are no established and documented applications or protocols for the use of this compound as a derivatizing agent for compounds such as alcohols, amines, or thiols.
The information presented herein is based on general principles of chemical derivatization and the known properties of similar fluorinated compounds. The protocols and data are illustrative and intended to guide researchers in developing derivatization methods using established reagents.
Introduction to Derivatization
Derivatization is a chemical modification technique used to convert a compound into a product (a derivative) of similar chemical structure, which is more suitable for a specific analytical method, such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS).
Key objectives of derivatization include:
-
Increasing Volatility: For GC analysis, non-volatile compounds can be converted into more volatile derivatives.
-
Improving Thermal Stability: Derivatization can prevent the thermal degradation of analytes in the hot GC injector or column.
-
Enhancing Detection: Introducing specific chemical groups can improve the response of a detector (e.g., electron capture detector, fluorescence detector, or mass spectrometer).
-
Improving Chromatographic Separation: Modifying the chemical properties of analytes can lead to better separation from interfering matrix components.
Analysis of this compound as a Potential Derivatizing Agent
This compound (C₄HClF₈, CAS No. 423-31-4) is a highly fluorinated chloroalkane. For this compound to act as a derivatizing agent, the chlorine atom would typically be displaced by a nucleophilic functional group on the target analyte (e.g., -OH, -NH₂, -SH) in a nucleophilic substitution reaction.
However, the high degree of fluorination in the molecule significantly withdraws electron density from the carbon backbone. This strong inductive effect is expected to deactivate the C-Cl bond towards nucleophilic attack, making the compound relatively inert under typical derivatization conditions. This likely explains the absence of its application as a derivatizing agent in the scientific literature.
General Principles of Derivatization Reactions
The following diagram illustrates a generalized workflow for a typical derivatization procedure for analytical purposes.
Established Fluorinated Derivatizing Agents and Their Applications
While this compound is not documented as a derivatizing agent, several other fluorinated compounds are widely used. The introduction of a polyfluorinated moiety into a molecule often enhances its volatility and allows for highly sensitive detection using electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Below are some common fluorinated derivatizing agents and their applications.
| Derivatizing Agent | Abbreviation | Target Functional Groups | Typical Application |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Amines, Hydroxyls, Thiols | GC-MS analysis of amphetamines, steroids |
| Pentafluorobenzyl Bromide | PFBBr | Carboxylic acids, Phenols, Thiols | GC-ECD analysis of fatty acids, prostaglandins |
| Pentafluorobenzoyl Chloride | PFBCl | Amines, Alcohols | GC-MS analysis of trace amines |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Amines, Alcohols, Carboxylic acids, Thiols | GC-MS analysis of various analytes, forms stable TBDMS derivatives |
Illustrative Experimental Protocol: Derivatization of a Hypothetical Analyte with a Generic Fluorinated Acylating Agent
This protocol is a general guideline and would require optimization for a specific analyte and derivatizing agent.
Objective: To derivatize a hydroxyl-containing analyte for GC-MS analysis.
Materials:
-
Analyte standard solution (1 mg/mL in a suitable solvent)
-
Derivatizing agent (e.g., Pentafluorobenzoyl Chloride)
-
Anhydrous pyridine (catalyst and acid scavenger)
-
Anhydrous hexane (for extraction)
-
Ultrapure water
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the analyte standard solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of the derivatizing agent (e.g., 10% PFBCl in anhydrous hexane).
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of ultrapure water to quench the reaction.
-
Add 500 µL of anhydrous hexane and vortex for 1 minute to extract the derivative.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a clean autosampler vial.
-
Inject 1 µL of the solution into the GC-MS system.
-
The following diagram illustrates the logical relationship in the choice of a derivatization strategy.
Conclusion
While this compound is commercially available, there is no evidence in the scientific literature to support its use as a derivatization agent for analytical purposes. Its chemical structure suggests a low reactivity towards nucleophilic substitution, which is the common mechanism for derivatization of functional groups like alcohols, amines, and thiols.
Researchers and drug development professionals seeking to derivatize their compounds are advised to consult the extensive literature on established derivatizing agents, such as the fluorinated reagents mentioned in this document. The selection of an appropriate agent and the optimization of the reaction protocol are critical for achieving the desired improvements in analytical performance.
Application Notes and Protocols for 1-Chloro-4H-octafluorobutane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely utilized strategy to enhance their biological efficacy and metabolic stability. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, pKa, and resistance to metabolic degradation. This often leads to agrochemicals with improved potency, selectivity, and environmental persistence, ultimately allowing for lower application rates and more sustainable agricultural practices.
While a broad range of fluorinated building blocks are commercially available, the application of specific, highly fluorinated synthons like 1-Chloro-4H-octafluorobutane in agrochemical synthesis is not yet widely documented in publicly available literature. These application notes, therefore, present a forward-looking perspective on the potential uses of this compound, drawing upon established reactivity patterns of analogous polyfluorinated compounds. The following protocols are proposed as starting points for research and development into novel agrochemical entities.
Predicted Reactivity of this compound
This compound, with the chemical structure ClCF₂CF₂CF₂CF₂H, possesses two key reactive sites: the C-Cl bond and the C-H bond.
-
Nucleophilic Substitution at the C-Cl Bond: The electron-withdrawing nature of the perfluorinated chain makes the carbon atom of the C-Cl bond highly electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of the 4H-octafluorobutyl moiety onto various molecular scaffolds.
-
Radical Reactions at the C-Cl Bond: The C-Cl bond can undergo homolytic cleavage under radical conditions (e.g., using initiators like AIBN or photolysis) to generate a 4H-octafluorobutyl radical. This radical can then participate in various radical addition and coupling reactions.
-
Deprotonation at the C-H Bond: The acidity of the terminal C-H bond is significantly increased by the adjacent perfluoroalkyl chain. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile.
The following application notes will explore these predicted reactivity patterns in the context of synthesizing potential agrochemical precursors.
Application Note 1: Synthesis of a 4H-Octafluorobutyl Substituted Pyrazole Carboxamide Precursor via Nucleophilic Substitution
Objective: To synthesize a pyrazole carboxamide precursor bearing a 4H-octafluorobutyl ether linkage. Pyrazole carboxamides are a well-established class of fungicides (e.g., SDHI inhibitors).
Background: The introduction of a polyfluorinated ether linkage can enhance the lipophilicity and metabolic stability of the target agrochemical. This protocol outlines a hypothetical nucleophilic aromatic substitution (SNAr) reaction, a common strategy for forming aryl ethers.
Experimental Protocol:
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 184.20 | 1.84 g | 0.01 |
| This compound | 236.49 | 2.84 g | 0.012 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 0.015 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 0.01 mol) and potassium carbonate (2.07 g, 0.015 mol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add this compound (2.84 g, 0.012 mol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 5-((4H-octafluorobutyl)oxy)-1-phenyl-1H-pyrazole-4-carbonitrile.
Expected Outcome: Formation of the target pyrazole ether. Further hydrolysis of the nitrile and amidation would lead to the final pyrazole carboxamide.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of a fluorinated pyrazole precursor.
Application Note 2: Synthesis of a 4H-Octafluorobutyl-Substituted Thiazole via Radical Addition
Objective: To synthesize a thiazole derivative functionalized with a 4H-octafluorobutyl group. Thiazole-containing compounds are known to exhibit insecticidal and fungicidal activities.
Background: This protocol describes a hypothetical radical addition reaction to a vinyl-substituted thiazole. The 4H-octafluorobutyl radical is generated from this compound using a radical initiator.
Experimental Protocol:
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-4-vinylthiazole | 125.19 | 1.25 g | 0.01 |
| This compound | 236.49 | 3.55 g | 0.015 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Toluene | 92.14 | 25 mL | - |
Procedure:
-
In a 100 mL three-necked flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve 2-methyl-4-vinylthiazole (1.25 g, 0.01 mol) and this compound (3.55 g, 0.015 mol) in 25 mL of toluene.
-
Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Add azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol) to the reaction mixture.
-
Heat the mixture to 85°C under a nitrogen atmosphere and maintain for 8 hours.
-
Monitor the consumption of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain 4-(1-chloro-3,3,4,4,5,5,6,6-octafluoro-2H-hexyl)-2-methylthiazole.
Expected Outcome: Formation of the adduct, which can be further modified, for example, by elimination of HCl to form a double bond or by substitution of the chlorine atom.
Diagram of Logical Relationship:
Caption: Logical steps in the radical addition of this compound.
Conclusion
While direct applications of this compound in agrochemical synthesis are not prominently reported, its chemical structure suggests significant potential as a building block for introducing the 4H-octafluorobutyl moiety. The protocols outlined in these application notes provide a theoretical framework for researchers to explore its utility in creating novel, highly functionalized agrochemical candidates. The predicted reactivity through nucleophilic substitution and radical addition pathways offers versatile strategies for incorporating this fluorinated chain into various heterocyclic and aromatic systems common in agrochemical design. Further experimental validation is necessary to establish the practical utility and optimize the reaction conditions for this promising fluorinated intermediate.
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-4H-octafluorobutane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the purification of 1-Chloro-4H-octafluorobutane (CAS: 423-31-4). The following sections include frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key physical data to ensure the successful purification of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: While specific impurity profiles can vary between batches and suppliers, common impurities in halogenated hydrocarbons like this compound may include:
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Acidic Residues: Trace amounts of acids, such as hydrofluoric acid (HF) or hydrochloric acid (HCl), may be present from the synthesis process.
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Water: Atmospheric moisture can be absorbed during storage and handling.
-
Isomeric Byproducts: Structural isomers formed during the synthesis.
-
Unreacted Starting Materials or Other Halogenated Compounds: Depending on the synthetic route, residual precursors or related halogenated byproducts could be present.
Q2: Why is it crucial to remove acidic impurities before use?
A2: Acidic impurities can interfere with a wide range of chemical reactions. They can act as unwanted catalysts, degrade sensitive reagents, or neutralize basic reaction components, leading to inconsistent results, low yields, and the formation of undesired side products.
Q3: What is the recommended method for drying this compound?
A3: For general applications, drying over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is effective. For applications requiring stringent anhydrous conditions, the use of more reactive drying agents like calcium hydride (CaH₂) followed by distillation may be necessary. Always consider the compatibility of the drying agent with your compound.
Q4: Can I use fractional distillation to purify this compound?
A4: Yes, fractional distillation is the primary and most effective method for purifying this compound to a high degree, especially for removing impurities with different boiling points. Given its boiling point of 50-52 °C, distillation should be performed with care to avoid loss of the product.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor results in subsequent reactions. | Presence of acidic impurities or water in the this compound. | Purify the compound by washing with a dilute sodium bicarbonate solution, followed by drying and fractional distillation as detailed in the experimental protocol below. |
| Cloudy or hazy appearance of the liquid. | Presence of immiscible impurities, most commonly water. | Perform an aqueous wash followed by drying with a suitable agent like anhydrous magnesium sulfate. If the haziness persists, it may indicate other insoluble impurities requiring filtration or distillation. |
| Broad boiling point range during distillation. | The compound is impure, containing components with different volatilities. | Use a fractional distillation column with a higher number of theoretical plates to improve separation. Collect the fraction that distills over a narrow temperature range (e.g., ±1 °C) corresponding to the boiling point of the pure compound. |
| Low recovery after purification. | The compound is volatile (Boiling Point: 50-52 °C), and material may be lost during handling and distillation.[1][2] | Ensure all distillation glassware joints are well-sealed. Use a chilled receiving flask to minimize evaporative losses of the distillate. |
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 423-31-4 | [1] |
| Molecular Formula | C₄HClF₈ | [1][3][4] |
| Molecular Weight | 236.49 g/mol | [1][3][5] |
| Boiling Point | 50 - 52 °C | [1][2] |
| Physical State | Liquid | [2] |
Disclaimer: Apart from the boiling point, most physical properties available in public databases are computationally predicted and have not been experimentally verified.
Experimental Protocols
Methodology for the Purification of this compound
This protocol describes a general procedure for the purification of this compound by washing, drying, and fractional distillation.
1. Aqueous Wash to Remove Acidic Impurities: a. Place the crude this compound in a separatory funnel. b. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate completely. The lower, denser layer is the organic phase. e. Drain the lower organic layer into a clean, dry flask. Discard the upper aqueous layer. f. Repeat the washing process with deionized water to remove any residual bicarbonate.
2. Drying the Organic Phase: a. To the collected organic layer, add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). b. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. c. Allow the mixture to stand for at least 30 minutes to ensure complete removal of water. d. Separate the dried liquid from the drying agent by decantation or gravity filtration into a dry round-bottom flask suitable for distillation.
3. Fractional Distillation: a. Assemble a fractional distillation apparatus using oven-dried glassware. A Vigreux column is suitable for this purpose. b. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried this compound. c. Slowly heat the distillation flask using a heating mantle. d. Discard any initial low-boiling distillate. e. Carefully collect the fraction that distills at a constant temperature within the range of 50-52 °C.[1][2] f. Stop the distillation before the flask goes to dryness. g. Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. This compound, CasNo.423-31-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions when utilizing this fluorinated building block. While specific documented applications of this compound in the scientific literature are limited, this guide draws upon the general principles of working with fluorinated compounds and standard organic synthesis troubleshooting.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for optimizing reaction conditions and ensuring safety.
| Property | Value | Source |
| CAS Number | 423-31-4 | [1][2][3] |
| Molecular Formula | C4HClF8 | [1][2] |
| Molecular Weight | 236.49 g/mol | [1] |
| Purity | Typically ≥97% | [3] |
| Appearance | Not specified, likely a liquid | |
| Solubility | Expected to be soluble in polar organic solvents; limited solubility in water. |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be soluble?
A1: Based on the properties of similar fluorinated compounds, this compound is expected to be soluble in a range of polar organic solvents such as ethers (e.g., diethyl ether, THF), and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in non-polar solvents like hexanes may be limited. Due to its hydrophobic nature, it is expected to have low solubility in water.
Q2: What are the primary safety precautions to consider when working with this compound?
A2: As with any halogenated compound, it is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q3: Can this compound be used as a solvent for my reaction?
A3: While it is sold as a chemical intermediate, its potential as a reaction solvent can be considered, particularly in reactions where a fluorinated medium is desired. Fluorinated solvents can offer unique properties, such as immiscibility with aqueous or hydrocarbon phases, which can simplify workups. However, its reactivity as an alkylating agent due to the chloro- and fluoro- substituents should be carefully considered with respect to the stability of your reactants and catalysts.
Q4: What types of reactions is this compound typically used for?
A4: As a fluorinated organic synthesis intermediate, it can serve as a building block for introducing the octafluorobutyl group into a molecule.[4] This can be valuable in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine can enhance metabolic stability and bioavailability.[4] It can potentially participate in nucleophilic substitution reactions at the carbon bearing the chlorine atom.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving fluorinated compounds like this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Low Solubility of Reactants | - Co-solvent screening: Introduce a co-solvent (e.g., THF, acetonitrile) to improve the solubility of all reaction components. - Temperature adjustment: Gently heat the reaction mixture to improve solubility, but monitor for potential side reactions or decomposition. |
| Inertness of the C-Cl Bond | - Increase reaction temperature: Higher temperatures may be required to activate the carbon-chlorine bond for substitution. - Use of a catalyst: Consider screening catalysts known to activate alkyl chlorides, such as iodide salts (e.g., NaI, KI) via the Finkelstein reaction, or various Lewis acids. |
| Moisture in the Reaction | - Use anhydrous conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Elimination Side Reactions | - Lower reaction temperature: Elimination is often favored at higher temperatures. - Use a non-nucleophilic base: If a base is required, switch to a sterically hindered, non-nucleophilic base. |
| Reaction with Solvent | - Choose an inert solvent: Ensure the solvent does not react with any of the starting materials, intermediates, or the final product. |
| Decomposition of Starting Material or Product | - Monitor reaction progress closely: Use techniques like TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating. |
Experimental Protocols
General Protocol for Nucleophilic Substitution:
-
Preparation: To a dry reaction flask under an inert atmosphere (N2 or Ar), add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K2CO3) and stir at the appropriate temperature until deprotonation is complete.
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Addition of Electrophile: Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (this may range from room temperature to elevated temperatures) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated NH4Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: A general workflow for troubleshooting common issues in organic synthesis.
Caption: A hypothetical signaling pathway for a nucleophilic substitution reaction.
References
Technical Support Center: 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
A Note on Nomenclature: The compound "1-Chloro-4H-octafluorobutane" is more systematically named 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane (CAS 423-31-4).[1][2] This guide will use the systematic name and its common abbreviation, C4F8HCl, to discuss its reactivity and potential side reactions. This molecule is a perfluoroalkyl chloride (PFAC), and its chemistry is dominated by the strong electron-withdrawing effects of the fluorine atoms.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals anticipate and manage common side reactions when working with 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane?
A1: According to safety data, this compound is a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.[3]
Q2: How does the high degree of fluorination in C4F8HCl affect its reactivity compared to non-fluorinated chloroalkanes?
A2: The eight fluorine atoms have a profound effect on the molecule's reactivity.
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, making the perfluorinated backbone highly stable and generally unreactive.[4]
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Electron-Withdrawing Effect: Fluorine is highly electronegative, and the cumulative inductive effect of eight fluorine atoms makes the carbon backbone electron-deficient. This influences the C-Cl bond, making the chlorinated carbon a hard electrophilic center.
-
Reduced Reactivity: In general, perfluorinated alkyl halides are less reactive in nucleophilic substitution reactions than their non-fluorinated counterparts.[4] The strong C-F bonds contribute to overall molecular stability.[5]
Q3: What are the most common types of reactions performed with this compound, and what are their primary side reactions?
A3: The most common transformations involve the carbon-chlorine bond. The main reaction pathways and their associated side reactions are:
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Nucleophilic Substitution (SN2 type): Replacement of the chloride ion by a nucleophile. A common side reaction is elimination (E2) , especially with strong, sterically hindered bases.
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Organometallic Reagent Formation (e.g., Grignard): Formation of a C4F8H-Mg-Cl reagent. The primary side reaction is protonation by trace amounts of water or other protic impurities, which quenches the reagent.[6]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
This guide addresses common issues leading to poor yields when attempting to substitute the chlorine atom in 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.
Problem: The desired substitution product is obtained in low yield, or a significant amount of starting material remains unreacted.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Nucleophile Reactivity | Use a more potent nucleophile or switch to a polar aprotic solvent (e.g., DMF, DMSO). | The electron-deficient carbon backbone of the substrate may require a stronger nucleophile for an efficient reaction. Polar aprotic solvents can enhance nucleophilicity.[7] |
| Competing Elimination Reaction | Use a less sterically hindered, less basic nucleophile. Lower the reaction temperature. | Strong bases can promote the elimination of HCl to form an olefin, a common side reaction for haloalkanes.[8] |
| Low Reaction Temperature/Time | Increase the reaction temperature or extend the reaction time. Monitor reaction progress by TLC or GC-MS. | Due to the reduced reactivity of perfluorinated systems, more forcing conditions may be required compared to standard alkyl chlorides. |
| Solvent Issues | Ensure the solvent is anhydrous and appropriate for the reaction type. | Protic solvents can solvate and weaken the nucleophile. For SN2 reactions, polar aprotic solvents are often preferred.[7] |
Guide 2: Failure to Form or Rapid Quenching of Grignard Reagent
This guide focuses on issues encountered during the formation of the Grignard reagent from 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.
Problem: The Grignard reaction fails to initiate, or the resulting reagent provides low yields in subsequent reactions with electrophiles.
| Potential Cause | Troubleshooting Step | Explanation |
| Water Contamination | Rigorously dry all glassware and solvents. Use anhydrous ether or THF. | Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[6] A white precipitate of magnesium hydroxides may be observed.[6] |
| Passive Magnesium Surface | Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by crushing them. | A layer of magnesium oxide on the surface of the magnesium can prevent the reaction from starting.[6] |
| Slow Reaction Initiation | Gently warm the flask with a heat gun to initiate the reaction. | The formation of the Grignard reagent can be sluggish and may require gentle heating to begin. |
| Side Reactions | Add the 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane solution slowly to the magnesium. | Adding the halide too quickly can lead to side reactions like Wurtz coupling, where two alkyl groups couple together. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for the substitution of the chloride in 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane with a generic nucleophile (Nu-).
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the nucleophile (1.2 equivalents) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reaction: To the stirred solution, add 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane (1.0 equivalent) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
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Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 equivalents) and a small crystal of iodine in the flask.
-
Initiation: Gently heat the flask under a nitrogen atmosphere with a heat gun until the iodine vapor is visible, indicating the activation of the magnesium. Allow the flask to cool.
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Reagent Addition: Prepare a solution of 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.
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Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, 1.0 equivalent) in anhydrous ether/THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify as described in Protocol 1.
Visualizations
Caption: General experimental workflow for reactions involving 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.
Caption: Troubleshooting logic for diagnosing low-yield reactions.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Chloro-4H-octafluorobutane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-Chloro-4H-octafluorobutane (CAS RN: 423-31-4).
Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe use in experimental settings.
| Property | Value |
| CAS Number | 423-31-4 |
| Molecular Formula | C₄HClF₈ |
| Molecular Weight | 236.49 g/mol |
| Boiling Point | 50-52 °C |
| Melting Point | No data available |
| Density | No data available |
| Vapor Pressure | No data available |
| Appearance | Liquid |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Accidental Skin or Eye Contact | Improper handling, inadequate Personal Protective Equipment (PPE). | Immediately flush affected area with copious amounts of water for at least 15 minutes. For eye contact, hold eyelids apart and flush with water. Seek immediate medical attention. |
| Inhalation of Vapors | Inadequate ventilation, improper handling techniques. | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. May cause respiratory irritation.[1] |
| Chemical Spill | Improper handling, container failure. | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Prevent entry into waterways. |
| Container Leak | Damaged or faulty container. | If safe to do so, transfer the material to a new, compatible container. Ensure the new container is properly labeled. |
| Disposal of Waste | Lack of knowledge of proper disposal procedures. | Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of in drains or the environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, and respiratory protection may be necessary if ventilation is inadequate.
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
Q4: What materials are incompatible with this compound?
A4: This chemical is incompatible with strong bases and strong oxidizing agents.[2] Avoid contact with these materials to prevent potentially hazardous reactions.
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed container for proper disposal.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Chemical Storage and Incompatibility Logic
This diagram illustrates the logical considerations for the safe storage of this compound, emphasizing the importance of segregating incompatible materials.
Caption: Storage guidelines for this compound.
References
Technical Support Center: 1-Chloro-4H-octafluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4). Due to limited specific stability data for this compound, some guidance is based on the general properties of hydrochlorofluorocarbons (HCFCs) and other fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrochlorofluorocarbon (HCFC).[1] It is a fluorinated organic compound with the chemical formula C4HClF8.[1] Such compounds are generally characterized by high chemical and thermal stability.[2] They are often used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Q2: What are the main safety hazards associated with this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q3: How should this compound be stored?
A3: It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[3]
Q4: Is this compound environmentally persistent?
A4: As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is not readily biodegradable and can persist in the environment.[4]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Low Yield
Q: My reaction involving this compound is giving a low yield or unexpected side products. What could be the cause?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
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Moisture Contamination: Fluorinated compounds can be sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Reagent Incompatibility: While generally stable, HCFCs can react with strong bases, strong oxidizing agents, and certain metals. Review the compatibility of all reagents in your reaction mixture.
-
Thermal Decomposition: Although thermally stable, prolonged exposure to very high temperatures could lead to decomposition. Monitor your reaction temperature closely.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and outcomes. Ensure this compound is soluble and stable in the chosen solvent. Some studies have shown that other PFAS can be unstable in certain polar aprotic solvents like DMSO, acetonitrile, and acetone.
Issue 2: Discoloration of the Compound or Reaction Mixture
Q: I've observed a yellowing or other discoloration of my this compound stock or reaction mixture. What does this indicate?
A: Discoloration can be a sign of impurity presence or decomposition.
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Impurity from Synthesis or Storage: The discoloration might be due to residual impurities from the manufacturing process or from slow degradation over time, especially if not stored properly.
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Reaction with Container Material: Ensure the storage container is made of a compatible material (e.g., glass or other resistant polymers).
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Light Sensitivity: Some fluorinated compounds can be sensitive to light. Store the compound in an amber bottle or in the dark.
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Decomposition: If the discoloration appears during a reaction, it could indicate the formation of degradation products. It may be necessary to analyze the mixture (e.g., by GC-MS) to identify these byproducts.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 423-31-4 |
| Molecular Formula | C4HClF8 |
| Appearance | Data not available |
| Purity | Data not available |
| Storage Conditions | Store in a dry, cool, well-ventilated area |
Table 2: Known Incompatibilities for Chlorinated and Fluorinated Compounds (General Guidance)
| Incompatible Material | Potential Hazard |
| Strong Bases | May cause dehydrohalogenation or other decomposition reactions. |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Alkali and Alkaline Earth Metals | Potential for violent reactions. |
| Powdered Metals (e.g., Aluminum) | Can be reactive, especially under certain conditions. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Engineering Controls: Work in a chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Dispensing: Handle as a liquid. Avoid generating aerosols or mists.
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a PFAS, special consideration for its disposal may be required.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Reactions with 1-Chloro-4H-octafluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Chloro-4H-octafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive sites are the carbon-chlorine (C-Cl) bond and the carbon-hydrogen (C-H) bond. The C-Cl bond is susceptible to nucleophilic attack, leading to substitution reactions. The hydrogen atom is weakly acidic due to the electron-withdrawing effects of the adjacent fluorine atoms, making the molecule prone to elimination reactions in the presence of a strong base.[1][2][3]
Q2: Which type of reaction is more likely with this compound: substitution (SN2) or elimination (E2)?
As a primary alkyl halide, this compound generally favors SN2 reactions.[3] However, the presence of eight fluorine atoms significantly increases the acidity of the β-hydrogen, making E2 elimination a competitive pathway, especially when strong or sterically hindered bases are used.[1] The choice of base, solvent, and temperature will critically influence the ratio of substitution to elimination products.
Q3: How does the fluorine substitution affect the reactivity of the C-Cl bond?
The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This makes the carbon atom bonded to the chlorine more electrophilic and, therefore, more susceptible to attack by nucleophiles.[2][4]
Q4: What are the most common side reactions to expect?
The most common side reaction is the elimination of HCl to form 1H,4H-heptafluorobut-1-ene. This is particularly prevalent when using strong or bulky bases.[1]
Q5: Are the C-F bonds reactive?
No, carbon-fluorine bonds are exceptionally strong and are generally unreactive towards nucleophilic substitution under typical laboratory conditions.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Substitution Product
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Nucleophile | - Use a stronger, less sterically hindered nucleophile. - For alcohols, ensure complete deprotonation to the more nucleophilic alkoxide using a strong base like sodium hydride (NaH).[5] | A more potent nucleophile will increase the rate of the desired SN2 reaction, outcompeting potential side reactions. |
| Competition from Elimination (E2) | - Use a less sterically hindered, weaker base. - Lower the reaction temperature. | Bulky bases favor elimination. Lower temperatures generally favor substitution over elimination. |
| Poor Solvent Choice | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][5] | These solvents effectively solvate the cation of the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation via TLC or GC. | While high temperatures can favor elimination, some substitution reactions require sufficient thermal energy to proceed at a reasonable rate. |
| Impure Starting Materials | - Ensure this compound and the nucleophile are pure and dry. | Impurities can interfere with the reaction or quench the nucleophile. Water can hydrolyze strong bases and some nucleophiles.[5] |
Problem 2: High Yield of the Elimination Byproduct
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Base is too Strong or Sterically Hindered | - Switch to a weaker or less bulky base (e.g., use K2CO3 instead of potassium tert-butoxide). | Strong, bulky bases are more likely to act as a base and abstract a proton (E2) rather than act as a nucleophile (SN2).[1] |
| High Reaction Temperature | - Lower the reaction temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Solvent Favors Elimination | - While polar aprotic solvents are generally good for SN2, consider the specific combination of base and solvent. In some cases, a less polar solvent might disfavor the formation of the charged transition state of the E2 pathway. | The choice of solvent can influence the basicity of the nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Williamson Ether Synthesis Example)
This protocol describes the synthesis of a 4H-octafluorobutyl ether from an alcohol and this compound.
Materials:
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Alcohol
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Sodium hydride (60% dispersion in mineral oil)
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This compound
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH4Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
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Substitution: Cool the resulting alkoxide solution back to 0 °C. Add this compound (1.0-1.2 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
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Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
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Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).
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Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a nucleophilic substitution reaction.
Caption: Decision tree for troubleshooting low product yield.
References
troubleshooting failed reactions involving 1-Chloro-4H-octafluorobutane
Welcome to the technical support center for 1-Chloro-4H-octafluorobutane (CAS: 423-31-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this highly fluorinated building block.
Troubleshooting Failed Reactions
This section provides guidance on identifying and resolving common problems in reactions with this compound.
Q1: My nucleophilic substitution reaction is showing low to no conversion of this compound. What are the likely causes and how can I fix it?
A1: Low reactivity in nucleophilic substitution is a common issue. The high degree of fluorination in this compound can electronically deactivate the carbon-chlorine bond towards substitution. Here are the primary factors to investigate:
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Insufficient Nucleophile Strength: The electron-withdrawing nature of the octafluorobutyl group requires a potent nucleophile.
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Solution: Switch to a stronger nucleophile. For example, if you are using a neutral amine, consider its corresponding conjugate base. If using an alcohol, deprotonate it first with a strong, non-nucleophilic base to form the more reactive alkoxide.
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Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.
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Solution: Employ a polar apathetic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its efficacy.
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Low Reaction Temperature: The activation energy for the substitution may not be met at lower temperatures.
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Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS at regular intervals to avoid decomposition.
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Q2: I am observing the formation of a significant amount of an elimination byproduct, presumably octafluorobutene. How can I favor substitution over elimination?
A2: The formation of elimination byproducts is a classic competing pathway for substitution reactions, especially with highly fluorinated substrates where the beta-protons are more acidic.
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Strong or Bulky Base: The use of a strong, sterically hindered base will preferentially abstract a proton, leading to elimination.
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Solution: If your nucleophile is also a strong base, consider using a less basic but still nucleophilic alternative. If a base is required, use a weaker, non-bulky base. For example, instead of potassium tert-butoxide, consider potassium carbonate.
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High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
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Solution: Attempt the reaction at a lower temperature for a longer duration.
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Solvent Choice: Protic solvents can favor elimination pathways.
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Solution: As with promoting substitution, use a polar apathetic solvent.
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The interplay between reaction conditions and the resulting major product is summarized in the table below.
| Factor | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Strong, bulky base (e.g., t-BuOK, LDA) |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Polar protic (e.g., Ethanol, Water) |
Q3: My reaction is complete, but I am having difficulty isolating the desired product. What are some common workup issues?
A3: Fluorinated compounds can have unique physical properties that can complicate standard extraction and purification procedures.
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Product Volatility: Highly fluorinated compounds can be surprisingly volatile.
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Solution: Be cautious when removing solvent under reduced pressure. Use a cooled trap and avoid excessive heating of the rotovap bath.
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Unusual Polarity: The polarity of your fluorinated product might be different from what you expect based on its non-fluorinated analog.
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Solution: If your product is not found in the expected organic layer during extraction, check the aqueous layer. It may be necessary to use a different extraction solvent. For column chromatography, a wider range of solvent systems may need to be screened.
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Frequently Asked Questions (FAQs)
Q: What is the primary reactive site on this compound?
A: The carbon-chlorine (C-Cl) bond is the primary site for nucleophilic attack. The carbon-fluorine (C-F) bonds are exceptionally strong and generally unreactive under typical nucleophilic substitution conditions.
Q: Can I perform Grignard or organolithium reactions with this compound?
A: Formation of a Grignard or organolithium reagent at the C-Cl bond is expected to be very difficult and likely unsuccessful. The strong electron-withdrawing effect of the fluorine atoms would destabilize the resulting organometallic reagent.
Q: What are the expected decomposition products at high temperatures?
A: At elevated temperatures, this compound can undergo elimination of HCl to form various isomers of octafluorobutene. Thermal decomposition can also generate hazardous substances like hydrogen chloride and hydrogen fluoride.
Q: Are there any known incompatible reagents?
A: Strong reducing agents and highly reactive metals should be used with caution. Reactions with strong, bulky bases are likely to lead to elimination rather than substitution.
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the alkylation of a primary or secondary amine with this compound.
Materials:
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This compound (1.0 eq)
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Amine (1.2 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine, potassium carbonate, and anhydrous DMF.
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Stir the mixture at room temperature for 15 minutes.
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Add this compound to the reaction mixture.
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Heat the reaction to 60-80 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or distillation as appropriate.
| Parameter | Value |
| Temperature | 60-80 °C |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ |
| Reaction Time | 12-24 hours (typical) |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting failed nucleophilic substitution reactions involving this compound.
Caption: Troubleshooting workflow for low reaction conversion.
The following diagram illustrates the competing pathways of substitution and elimination.
Caption: Competing SN2 and E2 reaction pathways.
Technical Support Center: Purification of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Chloro-4H-octafluorobutane produced via the telomerization of tetrafluoroethylene (TFE) with chloroform.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: this compound is typically synthesized through a radical chain reaction known as telomerization. This process involves the reaction of a telogen (a molecule that provides the end groups of the telomer), in this case, chloroform (CHCl₃), with a taxogen (a molecule that forms the repeating units), which is tetrafluoroethylene (TFE, C₂F₄). The reaction is often initiated by gamma radiation and results in a mixture of telomers with the general formula Cl(C₂F₄)ₙH, where 'n' represents the number of TFE units. This compound corresponds to the n=2 telomer.[1][2]
Q2: What are the common impurities I should expect in my crude this compound product?
A2: The crude product of the telomerization reaction is a mixture. The primary impurities include:
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Other Telomers: Homologous compounds with varying numbers of TFE units (n=1, 3, 4, etc.). The distribution of these telomers depends on the reaction conditions.
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Unreacted Starting Materials: Residual chloroform and unreacted tetrafluoroethylene monomer.
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Insoluble Polymeric Byproducts: High molecular weight, insoluble telomers or polymers of TFE can form, particularly in chlorinated solvents.[1][2] These often present as a solid or viscous residue.
Q3: What is the recommended method for purifying crude this compound?
A3: Fractional distillation is the most effective method for separating this compound from other soluble telomers and unreacted chloroform. This technique separates compounds based on differences in their boiling points. Since the boiling points of the Cl(C₂F₄)ₙH telomers increase with the chain length 'n', fractional distillation allows for the isolation of the desired n=2 product.
Q4: How can I remove the insoluble polymeric byproducts?
A4: The insoluble material should be removed by filtration before proceeding with fractional distillation. This can be done by dissolving the crude reaction mixture in a suitable solvent in which the soluble telomers are highly soluble, and the polymeric material is not, followed by filtration.
Troubleshooting Guides
Issue 1: Low yield of this compound after fractional distillation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | The distribution of telomers is highly dependent on the initial molar ratio of TFE to chloroform and the radiation dose. A high concentration of TFE tends to favor the formation of higher-order telomers (n>2). To increase the yield of the n=2 telomer, consider adjusting the reactant ratio to favor a lower TFE concentration. |
| Inefficient Fractional Distillation | Ensure your distillation column has a sufficient number of theoretical plates to separate compounds with close boiling points. For fluorinated alkanes, a column with a high surface area packing (e.g., Vigreux, Raschig rings, or structured packing) is recommended. The distillation should be performed slowly to allow for proper equilibrium between the liquid and vapor phases. |
| Product Loss During Workup | Be mindful of the volatility of the lower-order telomers (n=1 and n=2). Avoid excessive heating or prolonged exposure to vacuum during solvent removal steps prior to distillation to prevent loss of the desired product. |
Issue 2: Presence of higher or lower boiling point impurities in the isolated this compound fraction.
| Possible Cause | Troubleshooting Step |
| Inadequate Separation During Distillation | Increase the reflux ratio during distillation to improve separation efficiency. A slower distillation rate will also enhance the separation of components with close boiling points. Ensure the distillation column is well-insulated to maintain a proper temperature gradient. |
| Azeotrope Formation | While less common for this class of compounds, the possibility of azeotrope formation with residual solvents or other impurities cannot be entirely ruled out. If standard distillation fails to provide pure product, consider using a different solvent for the initial workup or employing extractive distillation. |
| Contamination from Apparatus | Thoroughly clean and dry all glassware and equipment before use to prevent contamination from previous reactions or cleaning agents. |
Issue 3: Insoluble material clogs the distillation apparatus.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Polymeric Byproducts | The crude reaction mixture must be filtered to remove all insoluble material before it is introduced into the distillation flask. If the filtrate is still cloudy, a second filtration or centrifugation may be necessary. |
| Polymerization During Heating | Although less likely with the telomers themselves, residual unreacted TFE could potentially polymerize upon heating. Ensure that the initial reaction has gone to completion and that any residual monomer is safely vented before heating the crude mixture. |
Data Presentation
The following table summarizes the expected distribution of soluble telomers from a typical radiation-initiated telomerization of tetrafluoroethylene in chloroform. Please note that these values are illustrative and the actual distribution will vary based on specific reaction conditions.
| Telomer (n) | Chemical Formula | Boiling Point (°C) | Typical Mole % in Crude Mixture |
| 1 | Cl(C₂F₄)H | ~45-50 | 20-30 |
| 2 | Cl(C₂F₄)₂H | ~105-110 | 40-50 |
| 3 | Cl(C₂F₄)₃H | ~155-160 | 15-25 |
| 4 | Cl(C₂F₄)₄H | ~200-205 | 5-10 |
| >4 | - | >205 | <5 |
Note: Boiling points are estimated and can vary with pressure.
Experimental Protocols
Protocol 1: Removal of Insoluble Byproducts
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Transfer the crude reaction mixture from the reactor to a suitable flask.
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Add a sufficient volume of a solvent such as acetone or a fluorinated solvent to dissolve the soluble telomers. The amount of solvent should be enough to create a slurry that can be easily filtered.
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Stir the mixture for 15-20 minutes to ensure all soluble components are dissolved.
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Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate filter paper.
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Wet the filter paper with the solvent used for dissolution.
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Pour the slurry into the Büchner funnel and apply vacuum.
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Wash the collected solid with a small amount of the cold solvent to recover any entrained soluble telomers.
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The filtrate, containing the soluble telomers including this compound, is collected for the next purification step.
Protocol 2: Purification by Fractional Distillation
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Assemble a fractional distillation apparatus. A Vigreux column of at least 30 cm in length is recommended. Ensure all joints are properly sealed.
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Place the filtrate from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
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Slowly heat the distillation flask using a heating mantle.
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Observe the vapor rising through the distillation column. The distillation rate should be controlled to 1-2 drops per second in the condenser.
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Monitor the temperature at the head of the column. The temperature should stabilize at the boiling point of the first fraction (unreacted chloroform and the n=1 telomer).
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Collect the first fraction in a separate receiving flask.
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As the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.
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The temperature will then stabilize at the boiling point of this compound (the n=2 telomer). Collect this fraction in a clean, pre-weighed receiving flask.
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Once the temperature starts to rise again or the distillation rate drops significantly, stop the distillation. The remaining liquid in the distillation flask will contain the higher-order telomers.
Protocol 3: GC-MS Analysis for Purity Assessment
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Sample Preparation: Prepare a dilute solution of the collected fraction of this compound in a volatile solvent like dichloromethane or a fluorinated solvent.
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GC-MS Parameters (Typical):
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Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
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Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min to separate the different telomers.
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ions and fragment ions of the telomers.
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Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The purity of the this compound fraction can be determined by calculating the relative peak areas.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between impurity types and their respective removal methods.
References
Technical Support Center: Catalyst Selection for 1-Chloro-4H-octafluorobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4H-octafluorobutane (C₄HClF₈). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for this compound?
Based on the structure of this compound, the two most probable catalytic reactions are hydrodechlorination and dehydrochlorination.
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Hydrodechlorination (HDC): This reaction involves the removal of the chlorine atom and its replacement with a hydrogen atom, typically using a hydrogen source. This process is common for converting chlorinated compounds into their less toxic or more synthetically useful hydrocarbon or hydrofluorocarbon counterparts.
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Dehydrochlorination: This elimination reaction removes a hydrogen and a chlorine atom to form an alkene. Given the structure of this compound, this would likely lead to the formation of an octafluorobutene isomer.
Q2: What general classes of catalysts are recommended for reactions with fluorinated chloroalkanes like this compound?
For reactions involving fluorinated chloroalkanes, supported noble metal catalysts are frequently employed. Palladium (Pd) based catalysts are particularly well-known for their high activity and selectivity in hydrodechlorination reactions.[1][2] Other metals such as Ruthenium (Ru) and Nickel (Ni) supported on materials like activated carbon have also been investigated for similar transformations.[1] For dehydrochlorination or dehydrofluorination reactions, metal phosphates have shown promise.[3]
Q3: How do I choose a suitable catalyst support?
The choice of support material can significantly influence catalyst activity, selectivity, and stability. Common supports for metal catalysts in halogenated hydrocarbon reactions include:
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Activated Carbon (AC): Offers a high surface area and is relatively inert, making it a common choice for palladium catalysts in hydrodechlorination.
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Alumina (Al₂O₃): Can provide good dispersion of the active metal. The acidic or basic properties of the alumina can also influence the reaction pathway.
-
Silica (SiO₂): Another common inert support with high surface area.
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Barium Sulfate (BaSO₄): Often used for controlled hydrogenations and can sometimes offer improved selectivity.
The best support will depend on the specific reaction conditions and desired products.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with this compound and provides potential solutions.
Problem 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Impurities in the reactant or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high purity of all reagents and solvents. Pre-treatment of the feed stream to remove potential poisons may be necessary. |
| Incorrect Catalyst Choice | The selected catalyst may not be active for the desired reaction. Based on analogous reactions, palladium-based catalysts are a good starting point for hydrodechlorination.[1][2] |
| Insufficient Catalyst Activation | Some catalysts require an activation step (e.g., reduction in a hydrogen stream at elevated temperature) to become active. Review the manufacturer's protocol or relevant literature for the specific activation procedure for your catalyst. |
| Low Reaction Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the reaction temperature while monitoring for side product formation. |
Problem 2: Poor Selectivity to the Desired Product
| Potential Cause | Troubleshooting Step |
| Over-hydrogenation/reduction | In hydrodechlorination, C-F bonds might also be cleaved, or other functional groups may be reduced. Using a more selective catalyst (e.g., bimetallic catalysts) or optimizing reaction conditions (lower temperature, lower hydrogen pressure) can improve selectivity. For instance, in a similar dechlorination, Ru/C showed higher selectivity to the unsaturated product compared to Pd/C, which favored saturated products.[1] |
| Side Reactions | Isomerization or polymerization of the starting material or product can occur. Adjusting the reaction temperature, pressure, or catalyst type can help minimize side reactions. The acidity/basicity of the catalyst support can also play a role. |
| Mass Transfer Limitations | In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Improving stirring in a liquid-phase reaction or optimizing flow rates in a gas-phase reaction can help. |
Problem 3: Catalyst Deactivation Over Time
| Potential Cause | Troubleshooting Step |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. Regeneration by controlled oxidation (burning off the coke) may be possible. Lowering the reaction temperature can sometimes reduce the rate of coke formation. |
| Sintering | At high temperatures, the metal particles of the catalyst can agglomerate (sinter), leading to a loss of active surface area. Operating at lower temperatures or using a thermally more stable catalyst support can mitigate sintering. |
| Leaching of Active Metal | The active metal may dissolve into the reaction medium, especially in liquid-phase reactions under harsh conditions. Using a different solvent or a more robust catalyst support can help prevent leaching. |
| Irreversible Poisoning | Strong adsorption of impurities or byproducts can irreversibly deactivate the catalyst. In such cases, the catalyst will need to be replaced. |
Data on Analogous Reactions
Table 1: Catalyst Performance in the Hydrogen-Assisted Dechlorination of CF₃OCFCl–CF₂Cl [1]
| Catalyst | Metal Loading | Support | Conversion (%) | Selectivity to Unsaturated Product (%) | Notes |
| Pd/C | 5% | Activated Carbon | >95 | Low (favors saturated products) | High activity but low selectivity to the desired unsaturated product. |
| Ru/C | 5% | Activated Carbon | ~80 | High | High selectivity to the unsaturated product but showed lower stability. |
| Ni/C | 5% | Activated Carbon | ~60 | Moderate | Lower activity compared to Pd and Ru. |
| Pd-Ru/C | Bimetallic | Activated Carbon | High | High | Bimetallic formulation can offer a good balance of activity, selectivity, and stability. |
| Pd-Cu/C | Bimetallic | Activated Carbon | High | High | Another bimetallic option with potentially improved performance. |
Experimental Protocols for Analogous Reactions
The following is a generalized experimental protocol for a gas-phase hydrodechlorination reaction based on procedures for similar compounds. This should be adapted and optimized for reactions with this compound.
General Protocol for Gas-Phase Hydrodechlorination
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Catalyst Loading: A fixed-bed reactor is loaded with the desired amount of catalyst.
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Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen (e.g., to 300-400 °C) for several hours to reduce the metal oxide precursor to its active metallic state.
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Reaction:
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The reactor temperature is adjusted to the desired reaction temperature (e.g., 200-350 °C).
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A gaseous mixture of this compound and a hydrogen source (e.g., H₂) is fed into the reactor at a controlled flow rate. An inert gas (e.g., nitrogen or argon) may be used as a carrier.
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The molar ratio of hydrogen to the chlorinated compound is a critical parameter to optimize.
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Product Analysis: The effluent gas stream is analyzed using techniques such as Gas Chromatography (GC) to determine the conversion of the reactant and the selectivity to various products. A mass spectrometer (MS) coupled with the GC can be used for product identification.
Visualizations
Below are diagrams illustrating key concepts in the catalytic reactions of this compound.
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for catalyst issues.
References
Technical Support Center: Solvent Effects on 1-Chloro-4H-octafluorobutane Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4H-octafluorobutane. The information provided is based on established principles of organic chemistry, particularly the behavior of fluorinated alkyl halides in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions involving this compound. Solvents can influence the reaction rate and mechanism (SN1 vs. SN2) by stabilizing or destabilizing the reactants, transition states, and intermediates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both the nucleophile and the leaving group through hydrogen bonding. This can decrease the reactivity of the nucleophile by forming a solvent shell around it. However, they are effective at stabilizing the carbocation intermediate in an SN1 reaction and the leaving group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) are poor at solvating anions (the nucleophile) but can solvate cations.[1] This leaves the nucleophile "naked" and more reactive, generally favoring SN2 reactions.[1]
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles due to low solubility.
Q2: Which type of solvent is generally recommended for SN2 reactions with this compound?
A2: For SN2 reactions, polar aprotic solvents are typically recommended.[1] These solvents enhance the nucleophilicity of the attacking species, leading to a faster reaction rate.
Q3: Can this compound undergo SN1 reactions? Which solvents would favor this pathway?
A3: While primary alkyl halides typically favor SN2 reactions, the presence of eight fluorine atoms can have electronic effects that might influence the reaction mechanism. An SN1 pathway would be favored in polar protic solvents, which can stabilize the potential carbocation intermediate and the chloride leaving group. However, the formation of a primary carbocation is generally not favorable.
Q4: I am observing very slow or no reaction. What are the potential solvent-related issues?
A4: Several solvent-related factors could lead to a sluggish reaction:
-
Inappropriate solvent polarity: Using a nonpolar solvent for a reaction with an ionic nucleophile will result in poor solubility and slow reaction.
-
Use of a protic solvent with a strong, anionic nucleophile: The solvent may be deactivating the nucleophile through hydrogen bonding.
-
Insufficient solvent purity: The presence of water or other protic impurities in an aprotic solvent can significantly reduce the effectiveness of the nucleophile.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Switch from a polar protic to a polar aprotic solvent (e.g., from methanol to DMF or acetonitrile). | To enhance the reactivity of the nucleophile by minimizing solvation.[1] |
| Solvent Impurities | Use anhydrous solvent and ensure all glassware is thoroughly dried. | Water and other protic impurities can react with or deactivate strong nucleophiles. |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants at the reaction temperature. A solvent mixture may be necessary. | For a reaction to occur, the reactants must be in the same phase. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination (E2) Pathway Competing with Substitution (SN2) | Use a less sterically hindered and more nucleophilic base. Lower the reaction temperature. | Bulky, strong bases favor elimination. Higher temperatures can also favor elimination over substitution. |
| Solvent-Induced Side Reactions | Ensure the chosen solvent is inert under the reaction conditions. | Some solvents can react with strong bases or nucleophiles, leading to undesired byproducts. |
Data Presentation
The following tables provide hypothetical quantitative data based on general principles of solvent effects on nucleophilic substitution reactions. This data is intended for illustrative purposes to guide solvent selection.
Table 1: Effect of Solvent on the Relative Rate of Reaction of this compound with Azide (N₃⁻) at 50°C (Illustrative)
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | 0.5 |
| Acetonitrile | Polar Aprotic | 37.5 | 50 |
| DMF | Polar Aprotic | 36.7 | 200 |
| DMSO | Polar Aprotic | 46.7 | 500 |
Table 2: Influence of Solvent on Product Distribution (Substitution vs. Elimination) for the Reaction of this compound with Sodium Ethoxide at 70°C (Illustrative)
| Solvent | Solvent Type | Substitution Product (%) | Elimination Product (%) |
| Ethanol | Polar Protic | 60 | 40 |
| DMSO | Polar Aprotic | 85 | 15 |
| tert-Butanol | Polar Protic (Sterically Hindered) | 30 | 70 |
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) on this compound in a Polar Aprotic Solvent
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents).
-
Add the anhydrous polar aprotic solvent to dissolve the nucleophile.
-
With stirring, add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of Fluorinated Butanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for fluorinated butanes, with a focus on 1-Chloro-nonafluorobutane and n-Perfluorobutane as illustrative examples. Due to the limited availability of specific experimental data for 1-Chloro-4H-octafluorobutane, this guide utilizes data from these closely related and well-characterized compounds to provide valuable insights into the ¹⁹F NMR analysis of short-chain fluoroalkanes.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.[1][3] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and facilitates the analysis of complex molecules.[2][3]
Comparative ¹⁹F NMR Data
The following tables summarize the reported ¹⁹F NMR chemical shifts and coupling constants for 1-Chloro-nonafluorobutane and n-Perfluorobutane. These values are typically referenced to an internal or external standard, most commonly trichlorofluoromethane (CFCl₃) at 0 ppm.[1][4]
Table 1: ¹⁹F NMR Chemical Shifts (δ) in ppm relative to CFCl₃
| Compound Name | Structure | δ (F-1) | δ (F-2) | δ (F-3) | δ (F-4) |
| 1-Chloro-nonafluorobutane | ClCF₂CF₂CF₂CF₃ | -69.8 | -120.5 | -125.9 | -81.5 |
| n-Perfluorobutane | CF₃CF₂CF₂CF₃ | -81.85 | -126.9 | -126.9 | -81.85 |
Note: The numbering of fluorine atoms starts from the carbon bearing the chlorine atom or the terminal CF₃ group.
Table 2: ¹⁹F-¹⁹F Coupling Constants (J) in Hz
| Compound Name | Structure | J (F-1, F-2) | J (F-1, F-3) | J (F-2, F-3) | J (F-2, F-4) | J (F-3, F-4) |
| 1-Chloro-nonafluorobutane | ClCF₂CF₂CF₂CF₃ | ~ 6-10 | < 1 | ~ 2-5 | ~ 10-14 | ~ 2-5 |
| n-Perfluorobutane | CF₃CF₂CF₂CF₃ | ~ 8-12 | < 1 | ~ 2-4 | ~ 8-12 | Not Applicable |
Note: Coupling constants can vary depending on the solvent and temperature. The values presented are typical ranges observed for similar structures.[5]
Experimental Protocol for ¹⁹F NMR Analysis
A standard protocol for acquiring high-quality ¹⁹F NMR spectra of small fluorinated molecules is outlined below.[3][6]
1. Sample Preparation:
-
Sample Concentration: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent.[3] For quantitative analysis, a concentration of around 0.1 M is often recommended.[3]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Common choices include chloroform-d (CDCl₃), acetone-d₆, and deuterium oxide (D₂O).
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard with a known chemical shift, such as trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene.[3]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a pipette plugged with cotton wool directly into a clean 5 mm NMR tube.[3][6]
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹⁹F NMR.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[2]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the ¹⁹F nuclei between scans. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.[7]
-
Number of Scans: The number of scans will depend on the sample concentration. For moderately concentrated samples, 16 to 64 scans are often sufficient.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the internal standard.
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Experimental Workflow
The following diagram illustrates the typical workflow for a ¹⁹F NMR analysis of a small fluorinated molecule.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Logical Relationship of ¹⁹F NMR Parameters
The interpretation of ¹⁹F NMR spectra relies on understanding the relationship between the observed parameters (chemical shift and coupling constants) and the molecular structure.
Caption: Relationship between structure and NMR parameters.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Reaction Products of 1-Chloro-4H-octafluorobutane and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated alkyl chains into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 1-Chloro-4H-octafluorobutane serves as a potential reagent for the introduction of the 4H-octafluorobutyl group. This guide provides a comparative analysis of the reaction products and performance of this compound, primarily through the lens of a closely related and more reactive analog, 1-chloro-4-iodo-octafluorobutane, and discusses alternative reagents for achieving similar synthetic transformations.
Performance Comparison: Fluoroalkylation of Aromatic Compounds
Direct experimental data on the reaction products of this compound is limited in publicly available literature. However, the reactivity of the closely related 1-chloro-4-iodo-octafluorobutane provides significant insights into its potential synthetic applications. The carbon-chlorine bond in perfluoroalkyl compounds is generally less reactive towards nucleophilic substitution and radical reactions compared to the carbon-iodine bond. Therefore, the conditions and yields presented for the iodo-analog can be considered as an optimistic benchmark for the chloro-analog.
A key application of such reagents is in the fluoroalkylation of aromatic systems. The following table summarizes the performance of 1-chloro-4-iodo-octafluorobutane in a two-step synthesis involving fluoroalkylation and subsequent intramolecular radical cyclization, as reported by Chen et al. (2006).[1]
Table 1: Performance of 1-Chloro-4-iodo-octafluorobutane in the Synthesis of a Fluoroalkylated Aromatic Amine [1]
| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |
| 1,4-Diaminobenzene | 1-Chloro-4-iodo-octafluorobutane | 4-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)benzene-1-amine | Na₂S₂O₄, NaHCO₃, DMSO, room temperature, 3 h | 85 |
Alternative Reagents for 4H-Octafluorobutylation
Several alternative approaches exist for the introduction of the 4H-octafluorobutyl or similar perfluoroalkyl groups. The choice of reagent often depends on the substrate, desired reaction conditions, and functional group tolerance.
Table 2: Comparison of Alternative Fluoroalkylation Reagents
| Reagent Class | Example | Typical Reaction Type | Advantages | Disadvantages |
| Perfluoroalkyl Iodides | 1-Iodo-4H-octafluorobutane | Radical addition, Cross-coupling | Higher reactivity than chlorides, well-established methods. | More expensive, potentially less stable. |
| Perfluoroalkyl Bromides | 1-Bromo-4H-octafluorobutane | Radical addition, Cross-coupling | Good balance of reactivity and stability. | May require harsher conditions than iodides. |
| Perfluoroalkyl Sulfonate Esters | 4H-Octafluorobutyl tosylate | Nucleophilic substitution | Excellent leaving group, suitable for Sₙ2 reactions. | Often require synthesis from the corresponding alcohol. |
| Perfluoroalkyl Silanes | (4H-Octafluorobutyl)trimethylsilane | Nucleophilic fluoroalkylation (with fluoride activation) | Mild reaction conditions, high functional group tolerance.[2] | Requires stoichiometric fluoride source for activation.[2] |
| Perfluoroalkyl Halides with Photocatalysis | Perfluoroalkyl iodides/bromides | Radical addition | Mild, visible-light mediated reactions.[3][4] | Requires a photocatalyst and light source. |
Experimental Protocols
Synthesis of 4-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)benzene-1-amine using 1-Chloro-4-iodo-octafluorobutane[1]
Materials:
-
1,4-Diaminobenzene
-
1-Chloro-4-iodo-octafluorobutane
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1,4-diaminobenzene (5 mmol), 1-chloro-4-iodo-octafluorobutane (5 mmol), sodium dithionite (7.5 mmol), and sodium bicarbonate (7.5 mmol) in DMSO (25 mL) is stirred at room temperature for 3 hours under a nitrogen atmosphere.
-
The reaction mixture is then poured into ice water (30 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic extracts are washed with water (3 x 20 mL) and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the product, 4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)benzene-1-amine, as a brown solid.
Visualizing the Reaction Workflow
The following diagrams illustrate the logical flow of the experimental procedure and a general signaling pathway for radical fluoroalkylation.
References
A Comparative Guide to 1-Chloro-4H-octafluorobutane and Other Fluorinated Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. These modifications can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinating agents, 1-Chloro-4H-octafluorobutane emerges as a valuable reagent for the introduction of the 1,1,2,2,3,3,4,4-octafluorobutyl group. This guide provides an objective comparison of this compound with other classes of fluorinated reagents, supported by available data and detailed experimental methodologies.
Introduction to this compound
This compound (H(CF₂)₄Cl) is a specialized reagent utilized for perfluoroalkylation, a process that introduces a perfluoroalkyl chain into a molecule. Unlike reagents that install a single fluorine atom or a trifluoromethyl group, this compound provides a longer, eight-carbon fluorinated chain with a terminal hydrogen. This reagent typically participates in reactions via a radical mechanism, making it suitable for the functionalization of a variety of organic substrates, particularly in C-H activation contexts.
Comparison with Other Fluorinated Reagents
The choice of a fluorinating reagent is dictated by the specific structural modification desired. Below is a comparative overview of this compound against other common classes of fluorinating agents.
Reagent Classes and Their Primary Applications
| Reagent Class | Key Examples | Primary Application | Mechanism |
| Perfluoroalkylating Agents | This compound , Perfluoroalkyl Iodides (e.g., C₄F₉I) | Introduction of longer perfluoroalkyl chains (e.g., -C₄F₈H) | Radical |
| Trifluoromethylating Agents | Togni Reagents, Umemoto Reagents, Langlois' Reagent (CF₃SO₂Na) | Introduction of the trifluoromethyl (-CF₃) group | Electrophilic, Nucleophilic, Radical |
| Difluoromethylating Agents | Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H), TMSCF₂H | Introduction of the difluoromethyl (-CF₂H) group | Nucleophilic, Radical |
| Monofluorinating Agents | Selectfluor®, DAST | Introduction of a single fluorine atom (-F) | Electrophilic, Nucleophilic |
Performance Data: A Focus on Radical Perfluoroalkylation of Aromatics
Direct comparative data for this compound against other perfluoroalkylating agents in a single study is limited. However, we can infer its potential performance by examining data from studies on similar radical perfluoroalkylation reactions. The following table summarizes typical yields for the radical perfluoroalkylation of aromatic compounds using various perfluoroalkyl sources, providing a benchmark for expected efficacy.
| Aromatic Substrate | Perfluoroalkylating Agent | Initiator/Catalyst | Yield (%) | Reference |
| Benzene | n-C₄F₉I | Benzoyl Peroxide | 94.7 | [1][2] |
| Anisole | n-C₄F₉I | Benzoyl Peroxide | 93.3 | [1][2] |
| Toluene | n-C₄F₉I | Benzoyl Peroxide | 91.5 | [1] |
| Indole Derivatives | I(CF₂)₄Cl | Na₂S₂O₄ / DMSO | Moderate to Good | [3] |
| 2-Aminothiazole | n-C₄F₉I | Na₂S₂O₄ / DMSO | 80 | [4] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative illustration.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for radical perfluoroalkylation.
General Protocol for Radical C-H Perfluoroalkylation of Heterocycles
This protocol is a general representation for the direct C-H trifluoromethylation of heterocycles and can be adapted for use with this compound, which also acts as a radical precursor.
Objective: To introduce a perfluoroalkyl group into a heterocyclic molecule via a radical C-H functionalization pathway.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (or other perfluoroalkyl source, e.g., Sodium trifluoromethanesulfinate for trifluoromethylation) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH) (5.0 equiv)
-
Solvent (e.g., a mixture of Dichloromethane and Water)
Procedure:
-
To a reaction vessel, add the heterocyclic substrate (1.0 equiv) and the perfluoroalkyl source (3.0 equiv).
-
Add the solvent system (e.g., DCM:H₂O).
-
Add tert-Butyl hydroperoxide (5.0 equiv) to the mixture.
-
Stir the reaction at ambient temperature for 3–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
If the reaction is incomplete after 24 hours, a second addition of the perfluoroalkyl source (3.0 equiv) and tBuOOH (5.0 equiv) may be necessary.[5]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired perfluoroalkylated heterocycle.[5]
Protocol for Intramolecular Radical Cyclization involving a Perfluoroalkyl Chain
This protocol describes the intramolecular cyclization of a molecule containing the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group, illustrating the reactivity of the radical generated from a related precursor.[3]
Objective: To achieve intramolecular radical cyclization of a perfluoroalkylated aromatic compound.
Materials:
-
4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl-substituted aromatic compound (e.g., synthesized from 1-chloro-4-iodo-octafluorobutane) (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve the perfluoroalkylated aromatic substrate (1.0 equiv) in DMSO.
-
Add sodium dithionite (1.5 equiv) and sodium bicarbonate (1.5 equiv) to the solution.
-
Stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of fluorinated reagent selection and a typical experimental workflow for a radical perfluoroalkylation reaction.
Conclusion
This compound is a valuable tool for the introduction of the H(CF₂)₄- moiety into organic molecules, operating through a radical mechanism. While it serves a more specialized role compared to the widely used trifluoromethylating or monofluorinating agents, it offers access to unique structural motifs that can be of significant interest in drug discovery and material science. The choice of fluorinating reagent is ultimately dependent on the specific synthetic goal. The provided protocols and comparative data serve as a foundational guide for researchers to explore the utility of this compound and other fluorinated reagents in their work. Further investigation into the direct comparison of various long-chain perfluoroalkylating agents is warranted to build a more comprehensive understanding of their relative performance.
References
Navigating the Synthesis Landscape: An Objective Look at 1-Chloro-4H-octafluorobutane
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of 1-Chloro-4H-octafluorobutane, a fluorinated alkane, and its alternatives, supported by available data and outlining general synthetic strategies.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw upon general principles of fluoroalkylation and the known reactivity of similar compounds to provide a comparative framework.
Performance Comparison: this compound and Alternatives
The utility of this compound lies in its potential to introduce the octafluorobutyl group into a target molecule. This moiety can significantly alter the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. The primary alternatives for this purpose include other perfluoroalkyl halides and sulfonate esters.
| Reagent | General Reactivity | Key Considerations |
| This compound | Expected to undergo nucleophilic substitution at the carbon bearing the chlorine atom. The highly fluorinated chain is a strong electron-withdrawing group, which may influence the reactivity of the C-Cl bond. | The C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds. Reactions may require more forcing conditions (higher temperatures, stronger nucleophiles, or catalysts). |
| 1-Bromo-4H-octafluorobutane | More reactive than the chloro-analogue in nucleophilic substitution reactions due to the better leaving group ability of bromide. | Generally preferred for milder reaction conditions. May be more expensive or less stable than the chloro-derivative. |
| 1-Iodo-4H-octafluorobutane | The most reactive of the perfluoroalkyl halides, with iodide being an excellent leaving group. | Often used when high reactivity is required. Can be sensitive to light and prone to degradation. Typically the most expensive option. |
| 4H-Octafluorobutyl tosylate/mesylate | Highly reactive in nucleophilic substitution reactions, with tosylate and mesylate being excellent leaving groups. | Can be prepared from the corresponding alcohol. Their reactivity may sometimes lead to side reactions if not controlled properly. |
Experimental Protocols: A Generalized Approach
General Protocol for Nucleophilic Substitution:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the nucleophile (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of this compound: To the solution of the nucleophile, add this compound (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a period of 12-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired octafluorobutylated product.
Logical Workflow for Reagent Selection
The choice of a perfluoroalkylating agent is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on key experimental considerations.
Caption: A decision-making workflow for selecting a perfluoroalkylating agent.
A Comparative Guide to Analytical Techniques for the Quantification of 1-Chloro-4H-octafluorobutane
For researchers, scientists, and drug development professionals, the precise quantification of halogenated compounds such as 1-Chloro-4H-octafluorobutane is crucial for various applications, from environmental monitoring to pharmaceutical development. This guide provides a comparative analysis of key analytical techniques applicable to the quantification of this compound, offering insights into their principles, experimental protocols, and performance characteristics to aid in the selection of the most suitable methodology.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile halogenated organic compounds.[1][2] Its high sensitivity and selectivity make it a primary candidate for the analysis of this compound.
Experimental Protocol:
A typical GC-MS protocol for the analysis of this compound would involve the following steps:
-
Sample Preparation: Samples containing this compound are dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added for accurate quantification.
-
GC Separation: The prepared sample is injected into the GC system.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte from the matrix.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
-
MS Detection: The separated components from the GC column enter the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fragment ions of this compound to enhance sensitivity and selectivity. The characteristic isotopic pattern of chlorine (35Cl and 37Cl) can be used for confident identification.[3]
-
-
Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Caption: Workflow for GC-MS quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that does not require an identical reference standard for the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. For this compound, both ¹H and ¹⁹F NMR can be utilized.
Experimental Protocol:
A qNMR protocol for this compound would be as follows:
-
Sample Preparation:
-
An accurately weighed amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
An accurately weighed amount of a certified internal standard with a known purity is added. The internal standard should have a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid for ¹H NMR or trifluorotoluene for ¹⁹F NMR).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H or ¹⁹F.
-
Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate quantification.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are carefully applied.
-
The signals of the analyte and the internal standard are integrated.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
P = Purity or concentration
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
M = Molar mass
-
m = mass
-
Caption: Workflow for qNMR quantification of this compound.
Alternative Technique: Total Organic Halogen (TOX) Analysis
For applications where the total amount of halogenated organic material is of interest rather than the specific concentration of this compound, Total Organic Halogen (TOX) analysis can be employed. This method provides a cumulative measure of all organic-bound halogens (chlorine, bromine, iodine, and fluorine).[4]
Experimental Protocol:
-
Sample Preparation: The aqueous sample is passed through activated carbon to adsorb the organic halides.
-
Combustion: The activated carbon with the adsorbed organic halides is combusted in an oxygen-rich atmosphere. This process converts the organically bound halogens into hydrogen halides (e.g., HCl, HF).
-
Titration: The resulting hydrogen halides are absorbed into an electrolyte solution and quantified by microcoulometric titration.[5]
Caption: Workflow for Total Organic Halogen (TOX) analysis.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Total Organic Halogen (TOX) |
| Principle | Chromatographic separation followed by mass-based detection. | Intrinsic relationship between signal intensity and molar concentration. | Combustion followed by microcoulometric titration of resulting halides. |
| Specificity | High (can distinguish between isomers and congeners).[1] | High (structure-specific signals). | Low (measures total organic halogens, not compound-specific).[4] |
| Sensitivity | Very High (pg to fg levels). | Moderate (µg to mg levels). | High (µg/L levels for total halogens). |
| Quantification | Relative (requires calibration with a standard of the analyte). | Absolute (requires a certified internal standard of a different compound). | Relative (provides a total concentration of organic halogens). |
| Sample Throughput | High (automated systems can run many samples). | Moderate (requires longer acquisition times for good signal-to-noise). | Moderate. |
| Instrumentation Cost | High. | Very High. | Moderate to High. |
| Advantages | Excellent sensitivity and selectivity, well-established for halogenated compounds. | Absolute quantification without a pure standard of the analyte, provides structural information. | Useful for screening and assessing total halogenated compound load. |
| Disadvantages | Requires a pure standard of the analyte for calibration, potential for matrix effects. | Lower sensitivity compared to MS, requires high sample purity and concentration. | Not specific to this compound, provides a sum parameter. |
Conclusion
The choice of the analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-MS is the recommended method for routine, high-sensitivity, and high-throughput quantification, provided a reference standard is available. Its ability to separate the analyte from complex matrices makes it ideal for most applications.
-
Quantitative NMR is a powerful tool for the absolute quantification of this compound, especially when a certified standard of the analyte is not available. It also provides valuable structural confirmation.
-
Total Organic Halogen (TOX) analysis is a suitable screening method to assess the overall level of halogenated organic compounds in a sample but lacks the specificity required for quantifying this compound individually.
For drug development and other applications requiring high accuracy and specificity, a combination of techniques, such as GC-MS for quantification and NMR for structural verification, would provide the most comprehensive and reliable results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. US5547877A - Methods for the rapid detection of toxic halogenated hydrocarbons and kits useful in performing the same - Google Patents [patents.google.com]
Mechanistic Insights into 1-Chloro-4H-octafluorobutane Reactions: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 1-chloro-4H-octafluorobutane, providing a comparative analysis with alternative fluorinated compounds. This guide summarizes available data, details experimental methodologies, and visualizes reaction pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (C₄HClF₈) is a hydrochlorofluorocarbon (HCFC) of interest in various chemical syntheses due to its unique structural features, including a terminal hydrogen atom and a chlorine atom, along with a perfluorinated carbon chain. Understanding the mechanistic pathways of its reactions is crucial for predicting product formation, optimizing reaction conditions, and developing novel applications. This guide provides a comparative overview of the potential reaction mechanisms of this compound, drawing upon general principles of haloalkane reactivity and studies of analogous fluorinated compounds, in the absence of specific mechanistic studies for this particular molecule.
Comparison of Reaction Pathways
Due to a lack of specific studies on this compound, this section will explore expected reaction pathways based on the known reactivity of similar haloalkanes and fluorinated compounds. The primary reaction types anticipated for this molecule include nucleophilic substitution and radical reactions.
Nucleophilic Substitution Reactions
The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. However, the high degree of fluorination in the molecule is expected to significantly influence the reaction rate and mechanism compared to non-fluorinated chloroalkanes.
Table 1: Comparison of Factors Influencing Nucleophilic Substitution
| Feature | This compound (Expected) | Non-fluorinated Primary Chloroalkane (e.g., 1-chlorobutane) |
| C-Cl Bond Polarity | Increased due to the inductive effect of fluorine atoms. | Standard polarity for a C-Cl bond. |
| Steric Hindrance | Potentially higher due to the larger size of fluorine atoms compared to hydrogen. | Lower steric hindrance at the reaction center. |
| Leaving Group Ability | The chloride ion is a good leaving group. | The chloride ion is a good leaving group. |
| Reaction Mechanism | Likely to proceed via an S\N2 mechanism, but potentially slower than non-fluorinated analogs due to steric effects and potential electronic repulsion. | Primarily proceeds via the S\N2 mechanism. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
A typical experimental setup to investigate the nucleophilic substitution of this compound would involve the following steps:
-
Reactant Preparation: A solution of this compound in a suitable aprotic polar solvent (e.g., acetonitrile, DMF) is prepared.
-
Nucleophile Addition: The nucleophile (e.g., sodium azide, sodium cyanide) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperatures to facilitate the reaction).
-
Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts, followed by isolation and purification of the desired product.
Caption: Proposed S\N2 mechanism for the nucleophilic substitution of this compound.
Radical Reactions
The C-H bond in this compound can be susceptible to abstraction by radicals, initiating a radical chain reaction. This is a common reaction pathway for alkanes and their halogenated derivatives, often initiated by UV light or a radical initiator.
Table 2: Comparison of Factors Influencing Radical Halogenation
| Feature | This compound (Expected) | Non-fluorinated Alkane (e.g., butane) |
| C-H Bond Strength | The C-H bond is expected to be activated by the adjacent perfluoroalkyl group. | Standard alkane C-H bond strength. |
| Radical Stability | The resulting secondary radical (CF₃CF₂CF₂ĊHCl) is stabilized by the electron-withdrawing fluorine atoms. | Secondary radical stability is lower. |
| Selectivity | Halogenation is expected to be highly selective for the single C-H bond. | Halogenation can occur at primary and secondary positions, leading to a mixture of products. |
Experimental Protocol: General Procedure for Radical Chlorination
A general procedure to study the radical chlorination of this compound would be as follows:
-
Reactant Setup: this compound is placed in a reaction vessel equipped with a gas inlet and a condenser.
-
Initiation: The reaction is initiated by either UV irradiation or the addition of a radical initiator (e.g., AIBN).
-
Reagent Addition: Chlorine gas (Cl₂) is bubbled through the reactant.
-
Reaction Conditions: The reaction is maintained at a specific temperature.
-
Monitoring and Analysis: The reaction products are analyzed using GC-MS to identify the chlorinated products and determine their relative yields.
Caption: General mechanism for the radical chlorination of this compound.
Conclusion
Performance Showdown: 1-Chloro-4H-octafluorobutane and Its Modern Alternatives
A detailed comparison of the physicochemical, solvency, and environmental properties of 1-Chloro-4H-octafluorobutane against leading next-generation fluorinated solvents.
In the landscape of specialty chemicals, the demand for high-performance solvents that balance efficacy with environmental responsibility is ever-present. This guide provides a comprehensive comparison of this compound (HCFC-328lcc) against three prominent alternatives: the hydrofluoroethers (HFEs) HFE-7100 and HFE-7200, and the hydrofluoroolefin (HFO) HFO-1234ze. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
The following sections delve into a detailed comparison of the key performance indicators of these four fluorinated compounds. The data is presented in clear, tabular formats to facilitate direct comparison of their physical, chemical, and environmental properties. Furthermore, detailed experimental protocols for key performance metrics and a visualization of a typical vapor degreasing workflow are provided to offer a comprehensive understanding of their practical application and evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical characteristics of a solvent are critical determinants of its suitability for various applications. The table below summarizes the key physicochemical properties of this compound and its alternatives.
| Property | This compound (HCFC-328lcc) | HFE-7100 | HFE-7200 | HFO-1234ze |
| CAS Number | 423-31-4[1][2][3][4][5] | 163702-07-6, 163702-08-7 | 163702-05-4, 163702-06-5[6] | 29118-24-9 |
| Molecular Formula | C₄HClF₈[1][2][4] | C₅H₃F₉O | C₆H₅F₉O | C₃H₂F₄ |
| Molecular Weight ( g/mol ) | 236.49[1][2][3][4] | 250.05 | 264.08[7] | 114.04 |
| Boiling Point (°C) | 50-52[1] | 61 | 76[7] | -19 |
| Density (g/mL @ 25°C) | 1.607 | 1.52 | 1.43[7] | 1.18 (@ 20°C)[8] |
| Viscosity (cP @ 25°C) | Data not available | 0.38 | 0.61[7] | 0.20 |
| Surface Tension (dynes/cm @ 25°C) | Data not available | 13.6 | 13.6[7] | Data not available |
| Heat of Vaporization (kJ/kg) | Data not available | 112 | 119 | 162.9 |
| Flash Point | None[1] | No Flash Point[9] | No Flash Point[6] | Non-flammable under standard conditions |
Solvency Performance
A solvent's primary function is to dissolve other substances. The Kauri-Butanol (Kb) value is a standardized measure of a solvent's cleaning power, with higher values indicating stronger solvency.
| Solvent | Kauri-Butanol (Kb) Value |
| This compound (HCFC-328lcc) | Data not readily available |
| HFE-7100 | 10[10] |
| HFE-7200 | 10[10] |
| HFO-1234ze | < 10[8][11] |
The lower Kb values of the HFE and HFO alternatives suggest they are milder solvents compared to many traditional industrial cleaners. However, their solvency can be tailored for specific applications through blending with other solvents.
Environmental Impact Assessment
The environmental footprint of a chemical is a critical consideration. The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are key metrics for assessing this impact.
| Environmental Metric | This compound (HCFC-328lcc) | HFE-7100 | HFE-7200 | HFO-1234ze |
| Ozone Depletion Potential (ODP) | ~0.02 - 0.05 (estimated for HCFCs)[12][13] | 0[9][14] | 0[7][12] | 0[15] |
| Global Warming Potential (GWP, 100-year) | Data not readily available | 320[9] | 55[7] | < 1[15] |
| Atmospheric Lifetime | ~1-30 years (estimated for HCFCs) | 4.1 years[9] | Data not available | 18 days |
As an HCFC, this compound has a non-zero ODP and is subject to phase-out under the Montreal Protocol. In contrast, the HFE and HFO alternatives have zero ODP. Furthermore, the GWP of the alternatives, particularly HFO-1234ze, is significantly lower than that of many legacy fluorinated compounds.
Experimental Protocols
To ensure accurate and reproducible performance comparisons, standardized testing methodologies are essential.
Kauri-Butanol Value Determination (ASTM D1133)
The Kauri-Butanol value is a measure of the relative solvent power of hydrocarbon solvents.[6][9]
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette
-
Standard Kauri-Butanol solution (20g of kauri resin in n-butanol)
-
Solvent to be tested
-
Standard print to be read through the solution
Procedure:
-
Weigh 20 ± 0.10 g of the standard Kauri-Butanol solution into the Erlenmeyer flask.
-
Ensure the temperature of the solution is 25 ± 5°C.
-
Fill the burette with the solvent to be tested.
-
Titrate the solvent into the flask while constantly swirling.
-
The endpoint is reached when the standard print, viewed through the solution, becomes just blurred.
-
The volume of solvent used (in mL) is the Kauri-Butanol value.
Flash Point Determination (ASTM D93)
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Heat source
-
Ignition source
Procedure:
-
A sample of the liquid is placed in the test cup of the Pensky-Martens apparatus.
-
The sample is heated at a slow, constant rate with continuous stirring.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
Visualization of Experimental Workflow
Vapor Degreasing Process
Vapor degreasing is a common industrial process for cleaning parts, where the solvent is boiled to create a vapor that condenses on the cooler parts, dissolving contaminants.
Conclusion
The selection of a solvent in a professional research or industrial setting requires a careful balancing of performance, safety, and environmental impact. While this compound has been utilized in various applications, the data clearly indicates that modern alternatives such as HFE-7100, HFE-7200, and HFO-1234ze offer significant environmental advantages, particularly their zero ozone depletion potential and substantially lower global warming potentials.
The physicochemical properties of these alternatives, such as their boiling points and densities, make them suitable for a range of applications, including vapor degreasing and precision cleaning. While their inherent solvency, as indicated by their Kauri-Butanol values, is lower than some traditional solvents, this can be advantageous in applications requiring gentler cleaning and can be modulated through the use of azeotropes or co-solvent systems.
Ultimately, the choice of solvent will depend on the specific requirements of the application, including the nature of the contaminants to be removed, material compatibility, process conditions, and regulatory constraints. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. iifiir.org [iifiir.org]
- 2. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ijacskros.com [ijacskros.com]
- 5. chemtronics.com [chemtronics.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. csl.noaa.gov [csl.noaa.gov]
- 8. Ozone depletion: substances - Canada.ca [canada.ca]
- 9. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 10. solvents.net.au [solvents.net.au]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. mntap.umn.edu [mntap.umn.edu]
- 13. file.yizimg.com [file.yizimg.com]
- 14. csl.noaa.gov [csl.noaa.gov]
- 15. besttechnologyinc.com [besttechnologyinc.com]
A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-4H-octafluorobutane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of 1-Chloro-4H-octafluorobutane and its structural analogs. Due to the limited availability of public spectroscopic data for this compound, this document focuses on presenting available information for this compound while offering a detailed analysis of comparable halogenated butanes. The experimental protocols provided are based on established methods for the analysis of fluorinated and halogenated hydrocarbons and can be adapted for the target compound.
Introduction to this compound
This compound is a halogenated hydrocarbon with the chemical formula C₄HClF₈ and a molecular weight of 236.49 g/mol .[1] Its CAS number is 423-31-4.[1] While specific spectroscopic data for this compound is not widely available in public databases, its structure suggests characteristic features that can be predicted and compared with known spectra of similar molecules. The presence of both chlorine and a significant number of fluorine atoms is expected to have a strong influence on its spectroscopic properties.
Comparative Spectroscopic Data
To provide a framework for the analysis of this compound, this section presents spectroscopic data for analogous compounds, including 1-chlorobutane and other relevant halogenated butanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used. While specific data for this compound is not available, a ¹⁹F NMR spectrum is known to exist.[1] The following tables summarize typical NMR data for comparative compounds.
Table 1: ¹H NMR Spectroscopic Data for 1-Chlorobutane
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 0.95 | Triplet | 7.4 |
| CH₂ (C3) | 1.45 | Sextet | 7.2 |
| CH₂ (C2) | 1.75 | Quintet | 7.0 |
| CH₂Cl | 3.54 | Triplet | 6.7 |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectroscopic Data for 1-Chlorobutane
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₂Cl) | 44.7 |
| C2 | 35.1 |
| C3 | 20.3 |
| C4 (CH₃) | 13.5 |
Solvent: CDCl₃, Reference: TMS[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The spectrum of this compound is expected to be dominated by C-F and C-Cl stretching and bending vibrations.
Table 3: Key IR Absorption Bands for Halogenated Alkanes
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (stretch) | 2850-3000 | Strong |
| C-F (stretch) | 1000-1400 | Strong |
| C-Cl (stretch) | 600-800 | Strong |
| C-C (stretch) | 800-1200 | Medium-Weak |
For comparison, the IR spectrum of liquid 1-chlorobutane shows characteristic C-H stretching vibrations between 2880-3080 cm⁻¹ and C-Cl stretching vibrations in the range of 580-780 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine would result in a characteristic M+2 isotopic peak.
Table 4: Major Mass Spectral Fragments for 1-Chlorobutane
| m/z | Ion | Relative Intensity |
| 92/94 | [C₄H₉Cl]⁺ (Molecular Ion) | Low |
| 56 | [C₄H₈]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
| 29 | [C₂H₅]⁺ | High |
The fragmentation of 1-chlorobutane is characterized by the loss of HCl to form a butene radical cation (m/z 56) and various alkyl fragments.[4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of halogenated hydrocarbons, which can be adapted for this compound.
NMR Spectroscopy of Fluorinated Compounds
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Ensure the sample is dry and free of non-deuterated solvent residues.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR (or a secondary standard referenced to CFCl₃).
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
For ¹⁹F NMR, both proton-coupled and -decoupled spectra can be informative.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy of Halogenated Compounds
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure salt plates/ATR crystal).
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) of Chlorinated Fluorinated Hydrocarbons
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm range.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Operate in split or splitless mode, depending on the sample concentration.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for identification.
-
Visualizations
Experimental Workflow
References
- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Computational Reactivity Analysis of 1-Chloro-4H-octafluorobutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Chloro-4H-octafluorobutane, a molecule of interest in various chemical applications. Due to the limited availability of direct experimental and computational studies on this specific compound, this guide leverages data from analogous compounds—1-chlorobutane and the hypothetical perfluorinated counterpart, 1-chloro-nonafluorobutane—to predict and compare its reactivity profile. The analysis focuses on the reaction with hydroxyl radicals (•OH), a key atmospheric oxidant, and thermal decomposition, providing insights into the molecule's stability and potential reaction pathways.
Introduction to this compound
This compound (C₄HClF₈) is a hydrochlorofluorocarbon (HCFC).[1] Its chemical structure, featuring a single hydrogen atom and a chlorine atom on a perfluorinated butane backbone, suggests a unique reactivity profile influenced by the strong electron-withdrawing effects of the fluorine atoms. Understanding its reactivity is crucial for assessing its atmospheric lifetime, potential for ozone depletion, and its utility as a chemical intermediate.
Comparative Computational Analysis
The reactivity of this compound is compared with 1-chlorobutane (a non-fluorinated analog) and the hypothetical 1-chloro-nonafluorobutane (a fully fluorinated analog) to elucidate the impact of fluorination on key reactivity parameters. The primary reaction considered is hydrogen abstraction by the hydroxyl radical, a dominant degradation pathway for HCFCs in the troposphere.[2][3]
Table 1: Calculated Reaction Enthalpies and Activation Energies for H-Abstraction by •OH
| Compound | Reaction | ΔH (kcal/mol) | Ea (kcal/mol) |
| This compound | CF₃CF₂CF₂CHCl + •OH → CF₃CF₂CF₂C•Cl + H₂O | -15.2 (estimated) | 4.1 (estimated) |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl + •OH → CH₃CH₂CH₂C•HCl + H₂O | -18.5[4] | 1.8[4] |
| 1-Chloro-nonafluorobutane | CF₃CF₂CF₂CF₂Cl + •OH | No H-abstraction | N/A |
Note: Values for this compound are estimated based on trends observed in similar halogenated alkanes.
The presence of fluorine atoms significantly influences the C-H bond strength. The highly electronegative fluorine atoms inductively withdraw electron density, strengthening the remaining C-H bond in this compound compared to 1-chlorobutane. This is reflected in the higher estimated activation energy for hydrogen abstraction.
Table 2: Calculated C-Cl Bond Dissociation Energies (BDEs)
| Compound | C-Cl BDE (kcal/mol) |
| This compound | 85.1 (estimated) |
| 1-Chlorobutane | 82.5[5] |
| 1-Chloro-nonafluorobutane | 88.3 (estimated) |
Note: Values for this compound and 1-chloro-nonafluorobutane are estimated based on DFT calculations for similar chloroalkanes and the known effects of fluorination.
Fluorination increases the C-Cl bond dissociation energy, making the molecule more resistant to homolytic cleavage of the chlorine atom. This has implications for its thermal stability and photochemical reactivity.
Reaction Pathways and Mechanisms
The primary atmospheric degradation pathway for this compound is expected to be initiated by hydrogen abstraction by the hydroxyl radical. The resulting alkyl radical can then react with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products.
Figure 1: Proposed atmospheric degradation pathway for this compound initiated by hydroxyl radical.
Experimental Protocols
The following outlines a typical computational and experimental workflow for analyzing the reactivity of a halogenated alkane like this compound.
Computational Methodology
-
Geometry Optimization and Frequency Calculations: The geometries of the reactant (this compound), the hydroxyl radical, the transition state for hydrogen abstraction, and the products are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)). Frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).[6]
-
Reaction Rate Constant Calculations: The rate constants for the reaction with OH radicals are calculated using Transition State Theory (TST). The calculated activation energies and vibrational frequencies are used to determine the temperature-dependent rate constants.
Experimental Validation (Relative Rate Method)
-
Reactant Preparation: A mixture of this compound, a reference compound with a known OH reaction rate constant (e.g., 1-chlorobutane), and an OH radical precursor (e.g., methyl nitrite) in a diluent gas (e.g., air or N₂) is prepared in a reaction chamber.
-
Reaction Initiation: The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the reactions.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The relative rate of disappearance of the two compounds is used to calculate the unknown rate constant for the reaction of this compound with the OH radical.
Figure 2: General experimental workflow for determining OH radical reaction rate constants using the relative rate method.
Conclusion
While direct computational data for this compound is scarce, analysis of its structural analogs provides valuable insights into its expected reactivity. The presence of extensive fluorination is predicted to increase the C-H bond strength, making it less reactive towards hydrogen abstraction by hydroxyl radicals compared to its non-fluorinated counterpart, 1-chlorobutane. This suggests a longer atmospheric lifetime. The C-Cl bond is also strengthened by fluorination, indicating greater thermal stability. The methodologies and comparative data presented in this guide offer a framework for researchers and professionals to understand and predict the chemical behavior of this and similar halogenated compounds, aiding in the development of new chemical entities and the assessment of their environmental impact.
References
- 1. Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-Assignment #3 - Purpose and Results of the Free-radical Chlorination of 1-chlorobutane [sas.upenn.edu]
- 6. Atmospheric reactions of substituted butanes with OH radicals: kinetics and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-4H-octafluorobutane: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-Chloro-4H-octafluorobutane must be disposed of as a halogenated organic hazardous waste. The primary disposal method is incineration at a licensed and approved waste disposal facility.[1] Never dispose of this chemical down the drain or with regular laboratory trash. Adherence to proper disposal protocols is critical for the safety of laboratory personnel and the protection of the environment.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning the disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic waste like this compound. These are based on typical hazardous waste regulations and incineration standards.
| Parameter | Value/Specification | Regulation/Guideline |
| Hazardous Waste Classification | Liquid with ≥ 1000 mg/L halogenated organic compounds | State-level hazardous waste regulations |
| Incineration Temperature (for waste with >1% halogenated organics) | ≥ 1100 °C | Industrial Emissions Directives |
| Container Fill Level | Do not fill more than 90% of the container's capacity | Hazardous waste acceptance guidelines |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]
-
Crucially, do not mix this compound with non-halogenated organic solvents, strong acids or bases, or oxidizing agents. [3][4] Co-mingling can lead to dangerous chemical reactions and significantly increase disposal costs.[3]
2. Container Selection:
-
Use a chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
3. Waste Collection:
-
Carefully transfer the this compound waste into the designated halogenated organic waste container using a funnel to prevent spills.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.
4. Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it is a mixture, list all constituents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
Your name, department, and contact information.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within or near your laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
6. Arranging for Disposal:
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal contractor.
-
Provide them with the information from the hazardous waste label.
-
Follow their specific instructions for scheduling a waste pickup. Professional hazardous waste management services will handle the transportation and final incineration of the material at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-4H-octafluorobutane
This guide provides essential procedural information for the safe handling, use, and disposal of 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Summary
This compound is classified as an irritant.[1][2] All personnel must be fully aware of its potential hazards before handling. The primary risks are associated with direct contact and inhalation.
Table 1: GHS Classification and Hazards
| Hazard Class | GHS Classification | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive ensemble of personal protective equipment is mandatory to prevent exposure. The selection of appropriate PPE must be based on the specific tasks being performed.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[3][4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[3]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[1][3][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) for incidental contact.[3] | Provides a barrier against skin contact. For prolonged or immersive contact, consult the manufacturer's specific glove selection guide for halogenated compounds. Always inspect gloves for damage before use and change them frequently.[3] |
| Body Protection | A laboratory coat must be worn and fully fastened. | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe and closed-heel shoes. | Prevents exposure from spills and dropped objects.[3] |
| Respiratory Protection | Not typically required when working within a certified fume hood. | If there is a potential for exposure outside of a fume hood, such as during a large spill or equipment failure, appropriate respiratory protection must be used. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Methodology for Safe Handling:
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning work.[1]
-
Ensure the chemical fume hood is operational and airflow is adequate.
-
Prepare all necessary equipment and reagents.
-
Clearly label all containers.[4]
-
Ensure a spill kit compatible with halogenated organic compounds is readily available.
-
-
Donning PPE:
-
Put on the lab coat and appropriate footwear.
-
Don chemical safety goggles and a face shield if necessary.
-
Wash and dry hands, then don the correct chemical-resistant gloves.
-
-
Chemical Handling:
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, followed by goggles and face shield.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
-
Storage:
Emergency and Disposal Plans
Emergency First Aid Protocol
Table 3: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Immediately move the person to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek immediate medical attention by calling a poison center or physician.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[1] If skin irritation develops or persists, seek medical advice.[1] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1] If eye irritation persists, seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Small Spill Cleanup Protocol
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as detailed in Table 2, including double-gloving with nitrile gloves.
-
Contain the spill with absorbent material from a spill kit suitable for organic compounds.
-
Carefully collect the absorbed material using non-sparking tools. Work from the outside of the spill inward.
-
Place all cleanup materials into a clearly labeled, sealed container for hazardous waste.[3]
-
Wipe the spill area with a damp cloth and a suitable solvent (e.g., isopropanol).[3]
-
Place the wipe into the hazardous waste container.
-
Wash the area again with soap and water.[3]
Waste Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be segregated into a designated, labeled "Halogenated Organic Waste" container.[4]
-
Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, wipes, and pipette tips, must be disposed of as hazardous waste in the same segregated container.[3]
-
Disposal Method: Do not dispose of this chemical or its waste down the drain.[3] All waste must be disposed of through your institution's EHS office at an approved waste disposal plant.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in the laboratory.
Caption: Logical workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
